Product packaging for Modified MMAF(Cat. No.:)

Modified MMAF

Cat. No.: B8552455
M. Wt: 840.1 g/mol
InChI Key: LVAXOBQOMZKMEK-QUAKAHINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Modified MMAF is a useful research compound. Its molecular formula is C45H73N7O8 and its molecular weight is 840.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H73N7O8 B8552455 Modified MMAF

Properties

Molecular Formula

C45H73N7O8

Molecular Weight

840.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C45H73N7O8/c1-12-29(6)40(50(9)45(57)39(28(4)5)49-43(55)38(46-8)27(2)3)36(58-10)25-37(53)51-21-17-20-35(51)41(59-11)30(7)42(54)48-34(44(56)52-22-15-16-23-60-52)24-31-26-47-33-19-14-13-18-32(31)33/h13-14,18-19,26-30,34-36,38-41,46-47H,12,15-17,20-25H2,1-11H3,(H,48,54)(H,49,55)/t29-,30+,34-,35-,36+,38-,39-,40-,41+/m0/s1

InChI Key

LVAXOBQOMZKMEK-QUAKAHINSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Chemical Structure and Conformational Dynamics of Monomethyl Auristatin F Mmaf

Core Chemical Structure and Nomenclature

Monomethyl Auristatin F (MMAF) is a synthetic analog of dolastatin 10, a highly cytotoxic natural product originally isolated from the sea hare Dolabella auricularia. wikidata.orgnih.gov As a potent antitubulin agent, MMAF exerts its cytotoxic effects by inhibiting the polymerization of tubulin, thereby disrupting microtubule formation and arresting cell division in the G2-M phase of the cell cycle, ultimately leading to apoptosis. citeab.comacrospharmatech.comwikimedia.org

The chemical structure of MMAF is a linear pentapeptide, consisting of five distinct amino acid residues. These include monomethyl valine (MeVal), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and a C-terminal phenylalanine (Phe). acrospharmatech.comguidetopharmacology.org Its molecular formula is C39H65N5O8, with a molecular weight of approximately 731.96 g/mol . nih.govciteab.comacrospharmatech.comwikimedia.orgmdpi.comuni.lu The full IUPAC chemical name for MMAF is (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid. citeab.comacrospharmatech.comwikimedia.orgmdpi.com MMAF is also referred to as desmethyl-auristatin F, a nomenclature that highlights the presence of a single methyl substituent on its N-terminal amino group, distinguishing it from auristatin F itself, which possesses two. acrospharmatech.comwikimedia.org

Conformational Isomerism of MMAF

The biological activity of peptide-based molecules like MMAF is intrinsically linked to their three-dimensional conformation. MMAF exhibits conformational isomerism, a critical aspect influencing its interaction with cellular targets.

MMAF, similar to other auristatin derivatives such as monomethyl auristatin E (MMAE), exists in solution as a mixture of two distinct conformational isomers: cis and trans. guidetopharmacology.orgnih.govwikipedia.org This isomerism arises from the restricted rotation around the amide bond situated between the dolaproine (Dap) and dolaisoleuine (Dil) residues within its peptide backbone. guidetopharmacology.org Research indicates that in physiological solutions, the cis isomer often predominates. For instance, studies have reported a cis/trans ratio of approximately 60:40 in favor of the biologically inactive cis isomer for MMAF. nih.govwikipedia.org This unfavorable equilibrium is not unique to MMAF and has been observed across other members of the auristatin family, irrespective of the solvent environment. nih.govwikipedia.org

The structural features of MMAF's conformers have been extensively elucidated through advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by quantum chemical modeling. nih.govwikipedia.org NMR spectroscopy allows for the detailed characterization of the solution properties of auristatins, enabling the identification of cis and trans isomers and the precise determination of their relative proportions. nih.govwikipedia.org

Computational studies, particularly quantum chemical predictions, have been instrumental in understanding the conformational landscape and identifying potential modification sites to optimize the cis/trans equilibrium. For example, it has been computationally predicted that strategic halogenation at the para-position of the phenylalanine residue in MMAF could significantly shift the cis/trans ratio, leading to over 90% of the biologically active trans isomer. nih.govwikipedia.org Such structural modifications hold promise for enhancing the potency of these cytotoxic agents, potentially reducing the required therapeutic doses, and improving their safety profiles by minimizing the presence of the inactive and potentially disruptive cis form. nih.govwikipedia.org

Structural Features Impacting Cellular Permeability and Intracellular Access

The structural characteristics of MMAF play a pivotal role in determining its ability to permeate cellular membranes and gain access to its intracellular target.

A defining structural feature of MMAF is its charged C-terminal phenylalanine residue. wikidata.orgciteab.comwikimedia.org This negatively charged carboxyl group significantly differentiates MMAF from its uncharged analog, Monomethyl Auristatin E (MMAE), and profoundly impacts its cellular permeability. wikidata.orgciteab.comwikimedia.org The presence of this charge results in MMAF having attenuated cytotoxic activity as a free drug, primarily due to impaired passive intracellular access. wikidata.orgciteab.comwikimedia.org

The physicochemical properties reflecting this difference in permeability are evident in their octanol-water partition coefficients (Log P o/w). MMAF exhibits a Log P o/w of 0.7, indicating higher aqueous solubility and lower lipid permeability compared to MMAE, which has a Log P o/w of 2.2.

Comparative Physicochemical Properties and Cytotoxicity of MMAF and MMAE

PropertyMonomethyl Auristatin F (MMAF)Monomethyl Auristatin E (MMAE)Reference
C-Terminal GroupCharged PhenylalanineUncharged Norephedrine (B3415761) wikidata.orgciteab.com
Log P o/w0.72.2
Passive Cell PermeabilityLowHigh
Free Drug Cytotoxicity (IC50 range, nM)100–250 (attenuated)< 1 (highly potent)
Bystander KillingLimited/NoneYes wikidata.org

IC50 Values for Free MMAF and MMAE in Cancer Cell Lines

Cell LineFree MMAE IC50 (nM)Free MMAF IC50 (nM)Reference
NCI N870.788.3
OE191.5386.3
HCT1168.88,944

Hydrophilicity Characteristics

MMAF exhibits distinct hydrophilicity characteristics primarily due to its charged C-terminal phenylalanine residue creative-diagnostics.comadcreview.comrsc.org. This charged moiety significantly enhances its hydrophilic nature compared to its uncharged counterpart, monomethyl auristatin E (MMAE) nih.govcreative-diagnostics.comresearchgate.netaacrjournals.orgaacrjournals.org. This increased hydrophilicity is a crucial factor influencing its biological and pharmacological profile.

The enhanced hydrophilicity of MMAF results in lower cell membrane permeability when compared to MMAE nih.govcreative-diagnostics.comresearchgate.netacs.orgaacrjournals.orgaacrjournals.orgnih.gov. This reduced ability to freely cross cell membranes is often cited as the reason for its attenuated cytotoxic activity as a free drug in comparison to MMAE adcreview.comacs.orgaacrjournals.org. Despite this, MMAF's hydrophilicity confers several advantages, including a lower tendency to aggregate nih.govresearchgate.netjst.go.jp and improved stability and safety in plasma creative-diagnostics.com. These properties make MMAF particularly suitable as a payload in ADCs, where it is delivered specifically to target cells, mitigating systemic toxicity creative-diagnostics.com.

The lipophilicity of MMAF can be quantified by its LogP value, which is reported as 4.36 . A lower LogP value generally indicates a more hydrophilic compound.

Detailed research findings on MMAF's solubility in various solvents are presented in the table below. These data points provide insight into its hydrophilic characteristics and behavior in different chemical environments.

Table 1: Solubility Characteristics of Monomethyl Auristatin F (MMAF) (This table is designed for interactive display, allowing for sorting or filtering by solvent type or solubility value.)

SolventSolubility (Concentration)Solubility (mg/mL)Solubility (mM)Reference
DMSOUp to 20 mM-20 adcreview.com
DMSO100 mg/mL100136.61 xcessbio.com
DMSO≥ 100 mg/mL≥ 100134.05 medchemexpress.com
DMSOSlightly soluble--
Water100 mg/mL100136.61 xcessbio.com
WaterSlightly soluble (2.8 g/L)2.8~3.8 hspchem.com
WaterSlightly soluble--
Water87 mg/mL87118.85 adooq.com
Methanol (B129727)Slightly soluble--
Ethanol87 mg/mL87118.85 adooq.com

Table 2: Comparative Hydrophilicity and Permeability of MMAF vs. MMAE (This table is designed for interactive display, allowing for sorting or filtering.)

PropertyMonomethyl Auristatin F (MMAF)Monomethyl Auristatin E (MMAE)Key Structural FeatureReference
HydrophilicityMore hydrophilicLess hydrophilicCharged C-terminal Phe nih.govcreative-diagnostics.comresearchgate.netaacrjournals.orgaacrjournals.org
Cell Membrane PermeabilityLess membrane permeableMore membrane permeableCharged C-terminal Phe nih.govcreative-diagnostics.comresearchgate.netacs.orgaacrjournals.orgaacrjournals.orgnih.gov
Aggregation TendencyLower aggregation tendencyHigher aggregation tendencyCharged C-terminal Phe nih.govresearchgate.netjst.go.jp
Systemic Toxicity (free drug)Lower systemic toxicityHigher systemic toxicityCharged C-terminal Phe nih.govcreative-diagnostics.comresearchgate.net

Synthetic Strategies for Monomethyl Auristatin F Mmaf and Analogues

General Synthetic Approaches for Auristatins

Auristatins are synthetic analogues of dolastatin 10, a highly cytotoxic pentapeptide originally isolated from the sea hare Dolabella auricularia creativebiolabs.nethelsinki.finih.gov. The relatively simple peptide structure of dolastatin 10 has facilitated the development of various total synthesis routes rsc.org. Beyond convergent synthesis, sequential elongation from the C-terminus to the N-terminus has been employed, allowing for the generation of auristatins with diverse N-terminal amino acids rsc.org. Solid-phase synthesis has also been successfully utilized for generating certain analogues rsc.org. The fully synthetic nature of auristatins provides a manufacturing advantage over other ADC payloads derived from natural product isolation jst.go.jp.

Specific Modifications to the MMAF Core Structure

Structural modifications of auristatin analogues, including MMAF, generally involve four main strategies: N-terminal extensions, C-terminal modifications, displacements of the N-terminal dolavaline, and alterations to the central peptide core structure creativebiolabs.netcreative-biolabs.com.

N-terminal modifications are a common strategy for auristatin analogues creativebiolabs.net. Monomethyl auristatin F (MMAF) itself is a derivative of auristatin F, characterized by having a single methyl group at its N-terminus, in contrast to auristatin F which possesses two methyl substituents creativebiolabs.netmedkoo.com. This modification, such as the replacement of dolavaline (Dov) with N-methyl valine during total synthesis, has been crucial for designing effective drug-linker payloads, as the resulting secondary amine at the N-terminus provides a convenient site for linker attachment rsc.orgcreative-biolabs.com. Recent studies have explored substituting the valine residue at the P1 position with various natural or unnatural amino acids to investigate their impact on tubulin inhibition and cytotoxicity nih.govresearchgate.net.

C-terminal modifications are another key approach in the synthesis of auristatin analogues creativebiolabs.netcreative-biolabs.comresearchgate.net. MMAF differs from MMAE (Monomethyl Auristatin E) primarily by the presence of a charged C-terminal phenylalanine residue, whereas MMAE has a norephedrine (B3415761) residue helsinki.finih.govresearchgate.net. This charged C-terminus in MMAF limits its membrane permeability, thereby attenuating off-target toxicity, making it an optimal payload for ADCs where intracellular release is desired nih.gov. Research has also focused on modifications to the P5 subunit, including the incorporation of heterocycles, which have been shown to yield ADCs with increased hydrophilic character and reduced aggregation jst.go.jpacs.org.

The displacement or replacement of the N-terminal dolavaline (Dov) unit is a recognized strategy for modifying auristatin analogues creativebiolabs.netcreative-biolabs.com. For instance, the substitution of dolavaline with N-methyl valine during the total synthesis of auristatins has been critical for creating analogues like MMAE that retain high potency while offering a suitable site for linker attachment rsc.org. Analogs of MMAF modified at the N-terminal (Dov unit) have been designed and synthesized, showing enhanced cytotoxicity against certain cancer cell lines mdpi.com.

Modifications to the central peptide core structure (P2-P4 subunits) of auristatins have been investigated, though generally less extensively than terminal modifications, as changes in these subunits have sometimes resulted in attenuated compound potency creativebiolabs.netjst.go.jpcreative-biolabs.comacs.org. However, some studies have explored introducing azide (B81097) functional groups into the dolaproine (Dap, P4) and valine (Val, P2) subunits mdpi.comacs.org. For example, a dolastatin 10 analog with azide modifications on both P2 and P4 subunits, and phenylalanine replacing the dolaphenine (Doe) subunit, demonstrated enhanced cytotoxic activity compared to MMAE mdpi.comacs.org. These azide groups can also serve as attachment points for linkers in ADC preparation acs.org.

Halogenation Strategies for MMAF

Halogenation, particularly at the para-position of the phenylalanine residue in MMAF, represents a significant modification strategy aimed at improving the drug's conformational equilibrium and potency helsinki.finih.govnih.govacs.org. MMAF, like MMAE, exists in solution as a mixture of cis and trans conformers, with only the trans-isomer being biologically active helsinki.finih.gov. A substantial proportion (50-60%) of unmodified MMAF molecules can exist in the biologically inactive cis-conformer, and the isomerization process from cis to trans is slow helsinki.finih.gov.

Computational and experimental studies have shown that a simple halogenation (e.g., fluorination or chlorination) at the para-position of the C-terminal phenyl ring of MMAF can significantly shift this equilibrium towards the active trans-isomer helsinki.finih.govnih.govacs.orgresearchgate.net. This shift is primarily driven by a decrease in intramolecular attraction within the cis-isomers and enhanced electrostatic attraction within the trans-isomers upon halogenation nih.govresearchgate.net. For chlorinated MMAF, the computed cis/trans ratio can be as favorable as 6:94, substantially reducing the amount of the inactive cis-isomer compared to pure MMAF nih.gov. Crucially, this halogenation retains the potency of the parent drug nih.govacs.org. Beyond improving potency, halogenation can also be utilized for labeling and molecular imaging, providing a means to track drug distribution in an organism nih.govacs.orgresearchgate.net.

The following table summarizes the conformational equilibrium shifts observed with halogenation in MMAF:

Halogenation TypeEffect on cis/trans Ratio (MMAF)Reference
ChlorinationShifts to 6:94 (cis/trans) nih.gov
FluorinationShifts towards trans-isomer nih.govacs.org

Impact on Conformational Equilibrium

MMAF, like MMAE, exists in solution as a mixture of two conformational isomers: cis and trans. helsinki.fi Among these, only the elongated trans-isomer is considered biologically active, as its structure is conducive to fitting into the tubulin receptor pocket between the α and β units of the tubulin dimer, thereby inhibiting tubulin polymerization. mdpi.comresearchgate.netuni.lumdpi.com The cis-isomer, with its more compact three-dimensional structure, is unable to enter this central binding site. mdpi.comuni.lu

A significant challenge arises from the fact that in solution, a substantial portion (approximately 50-60%) of MMAF molecules exist in the biologically inactive cis-conformer. uni.lumdpi.com The interconversion between the cis and trans isomers is a slow process, taking several hours at body temperature. uni.lumdpi.com This slow isomerization means that a considerable amount of the drug, once released inside the targeted cancer cell, may be in its inactive form, potentially reducing efficacy and raising concerns about off-target effects if the inactive form diffuses into healthy cells and subsequently isomerizes to the active trans form. uni.lumdpi.com

Research has focused on strategies to shift this conformational equilibrium towards the active trans-isomer. One promising approach involves halogenation at the para-position of the phenylalanine residue in MMAF. mdpi.comhelsinki.finih.govacs.orgacs.orgnih.gov High-level quantum chemical modeling and experimental studies have demonstrated that such halogenation can significantly favor the trans-conformation. helsinki.finih.govacs.orgacs.orgnih.gov For instance, chlorination of MMAF has been shown to shift the cis/trans ratio to approximately 5:95 or 6:94, meaning that over 90% of the molecule is predicted to exist in the biologically active trans-conformer. acs.orgresearchgate.net This modification decreases the intramolecular attraction within the cis-isomers while making interactions within the trans-isomer more favorable, thus driving the shift. acs.orgresearchgate.net This strategy aims to enhance the drug's potency and potentially reduce the required dosage, thereby improving its therapeutic profile. mdpi.comacs.orgnih.gov

Effects on Physicochemical Properties

The physicochemical properties of MMAF are largely influenced by its C-terminal phenylalanine, which bears a negatively charged carboxyl group. wikidata.orgnih.govnih.govhelsinki.finih.gov This structural difference sets MMAF apart from MMAE, which is uncharged at physiological pH due to its C-terminal norephedrine moiety. nih.govhelsinki.fi These differences lead to distinct behaviors in terms of membrane permeability, hydrophilicity, and aggregation tendencies.

Table 1: Comparative Physicochemical Properties of MMAF and MMAE

PropertyMonomethyl Auristatin F (MMAF)Monomethyl Auristatin E (MMAE)References
C-terminal ChargeNegatively charged (due to carboxyl group)Uncharged (due to norephedrine) wikidata.orgresearchgate.netnih.govnih.gov
Cell PermeabilityLow membrane permeabilityHigh membrane permeability wikidata.orgnih.govnih.govnih.gov
HydrophilicityMore hydrophilicLess hydrophilic (more lipophilic) citeab.comnih.govnih.govwikipedia.org
Aggregation TendencyLower aggregation tendencyHigher aggregation tendency citeab.comnih.govwikipedia.org
StabilityHighly stable in plasma, human liver lysosomal extracts, proteasesHighly stable in plasma, human liver lysosomal extracts, proteases wikidata.orgresearchgate.netbiochempeg.com

The negative charge of MMAF's C-terminus impedes its diffusion across cell membranes, making it a payload with low cell membrane permeability as a free drug. wikidata.orgnih.govnih.gov In contrast, MMAE is significantly more membrane-permeable. citeab.comnih.govwikipedia.org This difference in permeability is a critical factor in their application within ADCs. While MMAF exhibits reduced cytotoxicity as a free drug compared to MMAE (IC50 values for MMAF are typically 100-250 nM, over 100-fold higher than MMAE), its potency is greatly enhanced when delivered via an antibody-drug conjugate. nih.govnih.gov The antibody facilitates the internalization of MMAF into target cells, overcoming its inherent membrane impermeability. nih.govchem-space.com

Despite its lower intrinsic cell permeability, MMAF's charged nature confers advantages, including greater hydrophilicity and a reduced tendency to aggregate. citeab.comnih.govwikipedia.org These properties contribute to its favorable behavior in biological systems, such as lower systemic toxicity and improved pharmacokinetic profiles when conjugated. nih.govnih.gov Furthermore, both MMAF and MMAE are highly stable molecules, showing no significant degradation in plasma, human liver lysosomal extracts, or in the presence of proteases like cathepsin B. wikidata.orgresearchgate.netbiochempeg.com This stability is crucial for maintaining the integrity of the ADC in circulation until it reaches the target cell.

Development of Novel MMAF Analogues for Enhanced Properties

The development of novel MMAF analogues is driven by the continuous effort to optimize the properties of cytotoxic payloads for ADCs, aiming for enhanced potency, improved pharmacokinetic profiles, and better therapeutic windows. helsinki.fimdpi.comnih.gov Modifications often seek to overcome limitations such as low cell permeability of free MMAF or to introduce new functionalities.

Several strategies have been explored to develop enhanced MMAF analogues:

N-Alkylated Hydrophobic Analogues : To increase the cell permeability of MMAF derivatives, a series of N-alkylated hydrophobic analogues have been synthesized. nih.govnih.govresearchgate.net These modifications, particularly with alkyl chain lengths of C5-C6, have yielded highly potent analogues as free drugs, with IC50 values in the range of 1–6 nM against colorectal and melanoma cell lines, bridging the potency gap between MMAF and MMAE. nih.govresearchgate.net The ability of MMAF to tolerate significant N-terminal substituents allows for modulation of hydrophobicity without substantially affecting cellular activity. nih.gov

PEGylated Derivatives : Polyethylene glycol (PEG) moieties have been incorporated into MMAF derivatives, such as amberstatin (a PEGylated MMAF derivative with a terminal oxyamine group). mdpi.comnih.govresearchgate.net PEGylation can improve the solubility and stability of ADCs, reduce aggregation, and enhance pharmacokinetics by increasing circulation time and potentially reducing toxicity. biochempeg.commdpi.comgoogle.com

Cyclopropyl (B3062369) Fluoro Derivatives : Another class of MMAF analogues involves cyclopropyl fluoro derivatives. These were designed to address pharmacological issues like toxicity and to potentially reduce susceptibility to cellular efflux pumps, thereby exerting less toxicity. mdpi.comresearchgate.net

Replacement of Carboxylic Acid with Tetrazoles and Phosphonates : In an effort to modify the C-terminal phenylalanine, MMAF analogues have been described where the carboxylic acid group was replaced by tetrazoles or phosphonates. nih.govhelsinki.finih.govresearchgate.netfrontiersin.orgwikipedia.org For example, one such phosphonate (B1237965) analogue showed an IC50 of 0.09 nM on HCT116 cells, demonstrating potent activity. nih.gov These modifications aim to alter the physicochemical properties and potentially the binding interactions.

Modifications at P1 and P5 Side Chains : While previous studies largely focused on N-terminal and C-terminal modifications, more recent research has explored modifications to the P1 (valine residue) and P5 side chains of the MMAF scaffold. researchgate.netresearchgate.netnih.govresearcher.life This involves substituting the valine residue at the P1 position with various natural or unnatural amino acids and introducing triazole functional groups at the P5 side chain. researchgate.netnih.govresearcher.life Compounds resulting from these modifications have shown excellent inhibition of tubulin and enhanced cytotoxicity against certain cancer cell lines, suggesting their potential for further ADC development. researchgate.netresearchgate.netnih.govresearcher.life

Duostatin-5 : Duostatin-5 (Duo-5) is a novel cytotoxic payload derived from MMAF. nih.gov Its preparation offers advantages such as fewer synthetic steps, simpler operation, and more stable chemical synthesis. Duostatin-5 contains an azide group, making it suitable for click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugation to antibodies. nih.govmedchemexpress.com

These diverse synthetic strategies and modifications highlight the ongoing efforts to refine MMAF and its analogues, tailoring their properties for improved efficacy and safety within the complex landscape of targeted cancer therapies.

Molecular Mechanism of Action of Monomethyl Auristatin F Mmaf

Tubulin Binding and Polymerization Inhibition

MMAF functions as a potent tubulin polymerization inhibitor. medkoo.comwikipedia.orgbpsbioscience.com By binding to tubulin, the fundamental building block of microtubules, MMAF prevents the assembly of these protein polymers. ontosight.aimedkoo.comnih.gov This disruption is critical because the formation and dynamic behavior of microtubules are essential for cell division. ontosight.ainih.gov

Table 1: Key Characteristics of MMAF's Tubulin Binding

CharacteristicDescriptionSource
MechanismInhibits tubulin polymerization, preventing microtubule formation. ontosight.aimedkoo.comnih.gov
Binding SiteBinds to the vinca (B1221190) domain at the interface of αβ-tubulin dimers. nih.govresearchgate.netnih.gov
AffinityHigh binding affinity to free tubulin (KD = 63 nM). nih.govresearchgate.net
ConformationBinds in the trans-configuration at the Val-Dil amide bond. nih.govnih.gov

MMAF, along with other auristatins, binds to the "peptide site" or vinca domain located at the interface between two longitudinally aligned tubulin dimers, specifically between a β1-tubulin subunit and the adjacent α2-tubulin subunit. nih.govresearchgate.netnih.gov High-resolution crystal structures of tubulin in complex with MMAF have elucidated the specific interactions. nih.gov The amino-terminal end of MMAF primarily interacts with the βT5 loop and αH10 on the adjacent subunit. nih.govplos.org For instance, the nitrogen of the methylated valine amino terminus forms a hydrogen bond to a side chain carboxylate oxygen of Asp179, found on the T5 loop of the β1-tubulin subunit. nih.govnih.govplos.org The side chain of Asn329 on αH10 also forms a dual interaction with the amide nitrogen and carbonyl group of the MMAF valine residue. nih.govplos.org The carboxy-terminal ends of MMAF molecules are solvent-exposed and interact with the backbone amides of the βH6-H7 loop. nih.govplos.org In the bound state, MMAF adopts a trans-configuration at the Val-Dil amide bond. nih.govnih.gov The terminal carboxylate of MMAF strengthens its stabilization effect by forming an extended hydrogen bond network with Arg278 of the M-loop, which helps maintain the β-tubulin M-loop in a conformation incompatible with productive lateral tubulin-tubulin contacts in microtubules. nih.govuci.edu

The binding of MMAF to tubulin dimers directly disrupts the dynamic instability of microtubules. nih.govpatsnap.com Microtubules normally undergo cycles of polymerization (growth) and depolymerization (shortening), known as dynamic instability, which is crucial for their cellular functions, particularly during mitosis. nih.govelifesciences.orgresearchgate.net By inhibiting tubulin polymerization, MMAF prevents the formation of new microtubules and destabilizes existing ones. medkoo.comwikipedia.orgbpsbioscience.comgoogle.com This leads to the disruption of the microtubule network, which is evident as a concentration-dependent diminution of microtubule networks in interphase cells. researchgate.net The interference with microtubule dynamics ultimately prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division. mdpi.com

Cellular Cycle Arrest Induction

The disruption of microtubule dynamics by MMAF leads to the induction of cell cycle arrest. ontosight.aipatsnap.comnih.gov This is a critical step in its cytotoxic mechanism, as it halts the proliferation of rapidly dividing cells, such as cancer cells. ontosight.ai

MMAF causes cells to arrest specifically in the G2/M phase of the cell cycle. patsnap.comnih.govresearchgate.netnih.gov This is the phase where cells prepare for and undergo mitosis. By preventing the proper formation and function of the mitotic spindle, MMAF triggers a checkpoint that halts cell cycle progression before or during mitosis. patsnap.commdpi.comnih.govmedscape.com Studies have shown that treatment with MMAF leads to an increase in the proportion of cells in the G2/M phase and the accumulation of mitotic markers such as phosphorylated Histone H3 (pHistone H3) and phosphorylated BubR1 (pBubR1). researchgate.net This G2/M arrest is a direct consequence of MMAF's ability to inhibit tubulin polymerization and disrupt microtubule dynamics. nih.govnih.gov

Table 2: Effects of MMAF on Cell Cycle Progression

Effect on Cell CycleMechanism/ObservationSource
G2/M Phase ArrestInhibits tubulin polymerization, preventing mitotic spindle formation. patsnap.comnih.govresearchgate.netnih.gov
Mitotic Marker AccumulationIncreases pHistone H3 and pBubR1 levels. researchgate.net

Induction of Apoptosis in Targeted Cells

Following cell cycle arrest, MMAF induces apoptosis, or programmed cell death, in targeted cells. ontosight.ainih.govpatsnap.comnih.gov This is the ultimate outcome of its cytotoxic action. The disruption of microtubule networks and subsequent prolonged mitotic arrest activate apoptotic pathways. ontosight.aipatsnap.com MMAF has been shown to significantly increase the sub-G1 population (representing apoptotic cells) and increase cleaved PARP expression, a caspase-dependent marker of apoptosis. nih.govresearchgate.netaacrjournals.orgnih.gov This process is often described as mitotic catastrophe, a form of cell death resulting from aberrant mitosis. nih.gov

Effects on Non-Dividing Cells

While MMAF is highly potent against rapidly dividing cells due to its mechanism of inhibiting tubulin polymerization and thus cell division, its effects on non-dividing (quiescent) cells are generally limited. aacrjournals.orgembopress.org As a free drug, MMAF has limited cell permeability, which contributes to its reduced cytotoxicity in non-dividing cells compared to its more permeable analog, MMAE. aacrjournals.orgacs.org This characteristic is advantageous when MMAF is used as a payload in ADCs, as it allows for targeted delivery to cancer cells while minimizing off-target effects on healthy, non-proliferating tissues. ontosight.aiaacrjournals.org When conjugated to a targeting antibody, MMAF's activity is primarily restricted to cells that internalize the ADC, thereby sparing non-target cells. ontosight.aiontosight.aiaacrjournals.org

Conjugation Chemistry and Linker Technologies for Modified Mmaf

General Principles of Bioconjugation for MMAF

Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule. In the context of MMAF-based ADCs, this involves attaching the MMAF-linker construct to the monoclonal antibody. The most prevalent and well-established method for conjugating MMAF to an antibody is through cysteine-thiol chemistry. researchgate.net

This strategy typically involves the partial reduction of the antibody's interchain disulfide bonds, which are located in the hinge region of the IgG molecule. This reduction process, often using reagents like tris(2-carboxyethyl)phosphine (TCEP), exposes reactive thiol (sulfhydryl, -SH) groups from cysteine residues. nih.gov These free thiols serve as nucleophilic handles for conjugation.

The MMAF-linker component is synthesized with a thiol-reactive group, most commonly a maleimide. The maleimide group undergoes a rapid and specific Michael addition reaction with the sulfhydryl group of the cysteine residue, forming a stable covalent thioether bond. nih.gov This process links the MMAF payload to the antibody. By carefully controlling the reduction conditions, it is possible to influence the average number of MMAF molecules conjugated per antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR). researchgate.net While other conjugation strategies exist, such as targeting lysine (B10760008) residues, cysteine-based conjugation is widely used for auristatins like MMAF due to the ability to achieve a more controlled and homogenous DAR. nih.gov

Linker Design and Impact on Conjugate Properties

The linker connecting MMAF to the antibody is a crucial component that profoundly influences the properties of the resulting ADC. An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the highly potent MMAF payload which could cause off-target toxicity. iris-biotech.de Conversely, upon internalization of the ADC into the target cancer cell, the linker must allow for the efficient release of the active drug. iris-biotech.de Linker technology is broadly categorized into two main classes: cleavable and non-cleavable linkers, each with distinct mechanisms of drug release and associated properties. nih.gov

The choice of linker can also impact the physicochemical properties of the ADC, such as its hydrophobicity and propensity to aggregate. For instance, more hydrophobic linkers can sometimes lead to ADC aggregation, which may affect its pharmacokinetics and tolerability. nih.gov

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present within the target cell, particularly within the lysosomal compartment. This conditional cleavage ensures that the cytotoxic payload is released predominantly at the site of action.

Among the most successful cleavable linkers are those based on dipeptides, with the valine-citrulline (Val-Cit or VC) motif being a prominent example. iris-biotech.denih.gov This linker is engineered to be a substrate for lysosomal proteases, such as cathepsin B, which are highly active within cancer cells but have limited activity in the extracellular environment. iris-biotech.detcichemicals.com

Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the subsequent part of the linker. tcichemicals.com This enzymatic cleavage is the initiating step for the release of MMAF. The Val-Cit linker provides a balance of high serum stability and efficient intracellular cleavage, making it a cornerstone of modern ADC design. iris-biotech.denih.gov However, studies have noted that the stability of Val-Cit linkers can be compromised by certain extracellular enzymes, leading to research into more stable tripeptide variations. nih.govnih.gov

The enzymatic cleavage of the Val-Cit peptide is often not sufficient on its own to release the drug in its active form. To facilitate this, a self-immolative spacer is typically incorporated into the linker construct between the cleavage site and the drug. The most common of these is the p-aminobenzyloxycarbonyl (PABC) spacer. iris-biotech.detcichemicals.com

Following the cathepsin B-mediated cleavage of the Val-Cit dipeptide, the PABC unit is exposed. This triggers a spontaneous 1,6-elimination reaction, which involves an electronic cascade that results in the release of carbon dioxide and the subsequent liberation of the unmodified, fully active MMAF payload. iris-biotech.de This "self-immolating" mechanism is critical because it ensures that the released drug is free of any linker fragments that might otherwise hinder its biological activity. nih.gov

Another effective cleavable linker strategy utilizes a β-glucuronide moiety. nih.govacs.org This approach leverages the activity of β-glucuronidase, an enzyme that is abundant in the lysosomes of tumor cells and also present in the necrotic regions of the tumor microenvironment. researchgate.net The β-glucuronide linker is highly hydrophilic and demonstrates excellent stability in plasma. nih.govacs.orgresearchgate.net

Once the ADC is internalized, β-glucuronidase cleaves the glycosidic bond of the linker. Similar to the peptide-based system, this cleavage event typically unmasks a self-immolative spacer (like PABC), which then rapidly decomposes to release the active MMAF. Research has shown that MMAF conjugated via a β-glucuronide linker is highly stable in plasma and yields ADCs that are potent and effective in preclinical models. nih.govacs.org

Table 1: In Vitro Cytotoxicity of a β-Glucuronide-MMAF ADC

This table presents the results from a study evaluating the potency of an anti-CD70 antibody (c1F6) conjugated to MMAF via a β-glucuronide linker (c1F6-9b). Cytotoxicity was measured against a CD70-positive renal cell carcinoma line (786-O) and a CD70-negative cell line (A498).

Cell LineTarget AntigenADC TreatmentIC50 (ng/mL)
786-OCD70-Positivec1F6-β-Glucuronide-MMAF1.1
A498CD70-Negativec1F6-β-Glucuronide-MMAF>1000

Data sourced from Jeffrey et al., 2006. acs.org The data demonstrates the antigen-specific cytotoxicity of the ADC, as it was highly potent against the target-positive cell line but had minimal effect on the target-negative line.

In contrast to cleavable linkers, non-cleavable linkers form a stable covalent bond that is not susceptible to enzymatic or chemical cleavage. With this technology, the release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome. creativebiolabs.netcreative-biolabs.com

A common example of a non-cleavable linker used with MMAF is the maleimidocaproyl (MC) linker. nih.govnih.gov After the ADC is internalized and trafficked to the lysosome, cellular proteases degrade the antibody into its constituent amino acids. This process ultimately liberates the MMAF payload, but it remains attached to the linker and the cysteine residue from the antibody to which it was conjugated. creativebiolabs.netnih.gov The final active metabolite is therefore a cysteine-MC-MMAF adduct.

This release mechanism has a significant implication: the payload must retain its cytotoxic activity even when an amino acid-linker fragment is attached. MMAF is particularly well-suited for this approach because its C-terminal phenylalanine provides a site where the addition of the linker and an amino acid does not abrogate its ability to inhibit tubulin polymerization. creativebiolabs.netcreative-biolabs.com In contrast, payloads like MMAE are less effective with non-cleavable linkers because the active form is the free drug. creativebiolabs.net ADCs constructed with non-cleavable linkers often exhibit greater plasma stability and a potentially wider therapeutic window compared to their cleavable counterparts. nih.gov

Table 2: Overview of Linker Components for Modified MMAF

ComponentLinker TypeFunction / Mechanism
Maleimidocaproyl (MC) Non-CleavableForms a stable thioether bond with antibody cysteine residues. Drug is released as a Cys-Linker-MMAF adduct upon full antibody degradation. nih.govnih.gov
Valine-Citrulline (VC) CleavableDipeptide sequence specifically cleaved by lysosomal enzymes like cathepsin B. iris-biotech.detcichemicals.com
p-Aminobenzyloxycarbonyl (PABC) Cleavable (Spacer)Self-immolative unit that decomposes after enzymatic cleavage of the primary linker, ensuring traceless release of the active drug. iris-biotech.de
β-Glucuronide CleavableSubstrate for β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and lysosomes. researchgate.net

Non-Cleavable Linkers

Maleimidocaproyl (mc) Linkers

A prevalent linker used in conjunction with auristatin-based payloads, including MMAF, is the maleimidocaproyl (mc) linker. nih.govresearchgate.net This non-cleavable linker utilizes maleimide chemistry to attach the drug to the antibody, typically through the sulfhydryl group of a cysteine residue. nih.govresearchgate.net The "mc" designation refers to the maleimidocaproyl spacer, which provides a stable connection between the antibody and the MMAF payload. nih.govresearchgate.net The resulting conjugate is often denoted as mc-MMAF. nih.govresearchgate.net

Unlike cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment, the mc-MMAF conjugate does not have an obvious release mechanism built into the linker itself. nih.govresearchgate.net The stability of the maleimide-cysteine linkage is a key attribute, although concerns about potential retro-Michael reactions leading to premature drug release in plasma have been noted with maleimide-based chemistries. nih.gov

Release Mechanism via Antibody Catabolism

The release of the cytotoxic payload from a non-cleavable linker system like mc-MMAF relies on the complete degradation of the antibody component within the target cell. researchgate.netnih.govnih.gov Following the binding of the ADC to its target antigen on a cancer cell, the entire ADC-antigen complex is internalized, typically via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a host of proteolytic enzymes.

Within the lysosome, the antibody is catabolized, meaning it is broken down into its constituent amino acids. researchgate.netnih.gov This proteolytic degradation ultimately liberates the MMAF payload, which is still attached to the linker and the cysteine amino acid from the antibody. researchgate.net This active metabolite, cysteine-mc-MMAF, is then able to exert its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov The charged nature of the C-terminal phenylalanine of MMAF contributes to its reduced membrane permeability, which can result in a larger therapeutic window compared to other auristatins like MMAE. nih.govresearchgate.net

Impact of Linker Hydrophilicity/Hydrophobicity

Key Impacts of Linker Hydrophilicity:

PropertyImpact of Increased Hydrophilicity
Aggregation Reduces the tendency for ADC aggregation. acs.orgresearchgate.net
Pharmacokinetics Can lead to slower clearance rates and longer plasma exposure. chemexpress.comresearchgate.net
Off-target Toxicity May reduce nonspecific uptake, particularly by the liver, thereby lowering off-target toxicity. chemexpress.com
Drug-to-Antibody Ratio (DAR) Enables the use of higher DARs without significant aggregation issues. nih.gov

Strategies to increase linker hydrophilicity include the incorporation of polyethylene glycol (PEG) moieties, sulfonates, or other hydrophilic groups into the linker structure. chemexpress.comwuxiapptec.commdpi.com By masking the hydrophobicity of the payload, hydrophilic linkers can improve the drug-like properties of the ADC, leading to a better therapeutic index. researchgate.netaxispharm.com

Linker Stability and Premature Payload Release

An ideal linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic effect. nih.govnih.govnih.gov The stability of the linker is a critical parameter in ADC design. nih.gov While non-cleavable linkers like mc-MMAF are generally considered stable, the chemical bonds used for conjugation can be susceptible to degradation in the plasma. nih.govnih.gov

For instance, the valine-citrulline (vc) peptide linker, often used in cleavable systems, has shown susceptibility to premature cleavage by certain enzymes present in plasma, such as carboxylesterases. acs.org This can lead to the unintended release of the payload before the ADC reaches the target tumor cells. nih.gov Research efforts have focused on modifying linker structures to enhance their stability in serum without compromising their intended cleavage within the tumor cell. researchgate.netnih.gov This includes alterations to the peptide sequence or the self-immolative spacer to create more robust linker systems. nih.gov

Conjugation Methodologies

Site-Specific Conjugation Strategies

Traditional conjugation methods often involve the random attachment of drug-linkers to endogenous lysine or cysteine residues on the antibody. This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and different conjugation sites, which can lead to unpredictable pharmacokinetics and a narrow therapeutic window. Site-specific conjugation strategies have emerged to overcome these limitations by enabling the precise placement of a defined number of payloads onto the antibody. nih.gov

A prominent site-specific conjugation approach involves the genetic engineering of cysteine residues into the antibody backbone at specific, predetermined locations. nih.govcreative-biolabs.com This technique allows for the creation of homogenous ADCs with a controlled DAR, typically 2 or 4. nih.gov

The THIOMAB™ platform is a well-established example of this technology, where unpaired cysteine residues are introduced at specific sites on the antibody for conjugation. nih.gov These engineered cysteines provide reactive thiol groups for covalent attachment of a maleimide-containing linker-drug, such as mc-MMAF. nih.govcreative-biolabs.com

Advantages of Engineered Cysteine Conjugation:

FeatureBenefit
Homogeneity Produces ADCs with a uniform DAR and defined conjugation sites.
Improved Therapeutic Index Leads to enhanced in vivo efficacy and better tolerability. nih.gov
Preserved Antibody Function Minimally impacts the antigen-binding affinity and structural integrity of the antibody.
Reduced Systemic Toxicity Contributes to a more favorable safety profile.

By carefully selecting the site of cysteine mutation, it is possible to shield the hydrophobic payload within the antibody structure, further reducing the potential for aggregation and improving the pharmacokinetic profile of the ADC. acs.org

Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into the antibody backbone provides a powerful tool for the site-specific conjugation of MMAF. researchgate.net This technique allows for the precise placement of a unique chemical handle on the antibody, away from the antigen-binding site, thereby preserving its function. By genetically encoding a UAA with an orthogonal chemical group, such as a ketone or an azide (B81097), at a specific site, a corresponding reactive linker attached to MMAF can be selectively conjugated. researchgate.net

One common approach involves the use of para-azidomethyl-L-phenylalanine (pAMF). A cell-free protein synthesis system can be used to incorporate pAMF into the antibody structure. Subsequently, a DBCO-PEG-MMAF (Dibenzocyclooctyne-PEG-MMAF) derivative can be attached via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This method has been shown to achieve near-complete conjugation and results in highly potent ADCs. researchgate.net

Another example is the use of p-acetylphenylalanine (pAcF), which contains a keto group. This UAA can be incorporated into the antibody and then selectively reacted with an alkoxy-amine-derivatized MMAF to form a stable oxime linkage. oup.com

Key Features of UAA-based Conjugation for this compound:

FeatureDescriptionReference
Site-Specificity Allows for precise control over the location of MMAF conjugation on the antibody.
Homogeneity Produces ADCs with a uniform drug-to-antibody ratio (DAR). researchgate.net
Preservation of Function Minimizes interference with the antibody's antigen-binding affinity.
Versatility A variety of UAAs with different reactive groups can be used. researchgate.net
Enzymatic Conjugation (e.g., Transglutaminases, Glucotransfersases)

Enzymatic conjugation methods offer a high degree of specificity for modifying antibodies with MMAF, often without the need for genetic engineering of the antibody itself. researchgate.netsemanticscholar.org

Transglutaminases: Microbial transglutaminase (mTG) is a notable enzyme used in this context. It catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on the antibody and a primary amine on a linker-payload construct. researchgate.net mTG can be used in a chemo-enzymatic approach where a linker with a bio-orthogonal handle (like an azide) is first attached to the antibody. Subsequently, an MMAF derivative with a corresponding reactive group is conjugated. This two-step process has been shown to yield homogeneous ADCs with a defined DAR. researchgate.net For instance, a dual-drug ADC containing both MMAE and MMAF has been produced using microbial transglutaminase for site-specific linker installation, resulting in highly homogeneous products. researchgate.net

Glucosyltransferases: Glycan remodeling is another enzymatic strategy. An engineered glycotransferase can be used to attach a chemically reactive sugar to the antibody's Fc N-glycans. This reactive sugar can then be conjugated to an aminooxy-functionalized MMAF. This approach has been used to generate ADCs with potent and specific cell-killing activity against cancer cells.

Thiol-Maleimide Chemistry

Thiol-maleimide chemistry is a widely used method for conjugating payloads like MMAF to antibodies. This reaction involves the Michael addition of a thiol group from a cysteine residue on the antibody to a maleimide group on the linker-payload. tandfonline.comcellmosaic.com The cysteine residues can be naturally occurring (after reduction of interchain disulfide bonds) or engineered into the antibody for site-specific conjugation.

A common linker used in this chemistry is maleimidocaproyl (mc), which is often part of the mc-MMAF construct. cellmosaic.com This forms a stable thioether bond between the antibody and the MMAF payload. cellmosaic.com However, the stability of the resulting thiosuccinimide ring can be a concern, as it may undergo a retro-Michael reaction, leading to payload dissociation. To address this, next-generation maleimides have been developed to improve the stability of the linkage.

Comparison of MMAF Conjugation Strategies:

Conjugation MethodKey FeaturesResulting ADC Homogeneity
Thiol-Maleimide Targets native or engineered cysteines.Can be heterogeneous if native disulfides are used.
Lysine-based Targets surface-exposed lysines.Typically results in heterogeneous mixtures.
N-terminal Targets the N-terminal alpha-amino group.Can produce more homogeneous ADCs.
Wittig Chemistry

The application of the Wittig reaction for the direct conjugation of this compound to antibodies is not extensively documented in scientific literature. While the Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, its use in bioconjugation, particularly for large biomolecules like antibodies, presents challenges such as the need for aqueous reaction conditions and potential side reactions with native protein functional groups. The more established and specific chemistries described in the preceding sections are predominantly utilized for the construction of MMAF-based ADCs.

Lysine-Based Conjugation

Lysine-based conjugation is a conventional method that targets the primary amines on the side chains of lysine residues on the antibody surface. tandfonline.com This approach typically uses N-hydroxysuccinimide (NHS) esters or isothiocyanates to form stable amide or thiourea bonds, respectively. While this method is straightforward and does not require antibody engineering, it generally results in a heterogeneous mixture of ADCs with a wide distribution of DARs and conjugation sites. tandfonline.com This heterogeneity can impact the ADC's pharmacokinetics and therapeutic window.

For example, a trastuzumab-MMAF conjugate (T-K-F) has been synthesized using lysine conjugation with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as a bifunctional linker. tandfonline.com

Disulfide Re-bridging Technology

Disulfide re-bridging technologies offer a way to create more homogeneous ADCs from native antibodies without the need for genetic engineering. This approach involves the reduction of the interchain disulfide bonds in the antibody, followed by the reaction of the resulting pairs of thiols with a linker that can span the distance and re-bridge the connection.

This method has been used to conjugate MMAF to antibodies, resulting in ADCs with improved pharmacokinetics and reduced toxicity compared to conventional cysteine-based conjugates. For instance, a dibromomaleimide (DBM)-MMAF derivative has been used to crosslink both cysteines from the interchain disulfides. nih.gov

Non-covalent Conjugation Approaches

Non-covalent conjugation represents an alternative strategy for creating ADCs. Instead of forming a stable covalent bond, this method relies on high-affinity interactions, such as those between biotin and streptavidin or through hybridization of complementary oligonucleotides. researchgate.net

For example, a non-covalent ADC has been engineered using an affinity-guided system. While specific examples directly involving MMAF are less common than covalent methods, the principle involves attaching MMAF to a molecule that has a high affinity for a corresponding tag or receptor on the antibody. researchgate.net

Drug-to-Antibody Ratio (DAR) Considerations

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), defining the average number of drug molecules conjugated to a single antibody. This parameter significantly influences the ADC's therapeutic index by affecting its potency, pharmacokinetics, and stability. For modified Monomethyl Auristatin F (MMAF), as with other payloads, achieving an optimal DAR is a key focus during development to balance efficacy with an acceptable safety and stability profile.

The conjugation of small molecule drugs, which are often hydrophobic, to a monoclonal antibody can alter the biophysical properties of the protein, potentially leading to instability and aggregation. mdpi.com Aggregation is the formation of high-molecular-weight species and is a significant concern in the manufacturing and storage of biotherapeutics as it can impact efficacy, safety, and immunogenicity. cytivalifesciences.compharmtech.com The DAR is a primary factor influencing the propensity of an ADC to aggregate, largely due to the increased hydrophobicity of the conjugate with a higher number of attached drug-linker molecules. mdpi.com

Research has consistently shown that higher DARs frequently lead to increased rates of aggregation and precipitation during formulation. cytivalifesciences.com This is because the attachment of multiple hydrophobic payloads can lead to conformational changes in the antibody, exposing hydrophobic regions that are normally buried within the protein's structure. This altered surface hydrophobicity can promote protein-protein interactions, leading to the formation of aggregates. cytivalifesciences.com

While much of the detailed research on the direct impact of DAR on aggregation has focused on the more hydrophobic auristatin derivative, Monomethyl Auristatin E (MMAE), the underlying principles are applicable to this compound. Studies on MMAE-based ADCs have demonstrated a clear correlation between higher DAR values and increased aggregation. For instance, an analysis of trastuzumab-MMAE conjugates found that at a DAR of 2 or 4, there was only 0.7% and 4.7% aggregation, respectively, over a two-week period. However, higher DARs resulted in an exponential increase in aggregation. researchgate.net Another study showed that a DAR 8 MMAE ADC was moderately aggregated even at 4°C and almost completely aggregated when subjected to temperature stress at 40°C. researchgate.netnih.gov

The stability of an ADC is also influenced by the conjugation method and the linker chemistry. Site-specific conjugation methods that produce homogeneous ADCs with a well-defined DAR are often preferred over traditional stochastic methods, which can yield a heterogeneous mixture of species with varying DARs. This heterogeneity can contribute to instability, as the higher-DAR species within the mixture are more prone to aggregation. tandfonline.com

To mitigate the aggregation risk associated with higher DARs, various strategies are employed. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG) or glycoside moieties, can help to offset the hydrophobicity of the payload. mdpi.comnih.gov For example, a hydrophilic auristatin glycoside payload, MMAU, has been shown to enable the generation of homogeneous DAR 8 ADCs with significantly reduced aggregation compared to DAR 8 MMAE ADCs. nih.gov Furthermore, formulation development plays a crucial role in ensuring the long-term stability of ADCs. The use of stabilizing buffers and lyophilization can prevent aggregation and allow for extended storage. cellmosaic.com

The following tables present data from studies on auristatin-based ADCs that illustrate the relationship between DAR, hydrophobicity, and aggregation.

Table 1: Aggregation of Trastuzumab-MMAE ADCs with Varying DARs

Drug-to-Antibody Ratio (DAR)Aggregation (%) over 2 weeks
20.7
44.7
>4Exponential Increase

This table is based on findings for MMAE conjugates, which indicate a significant increase in aggregation with higher DARs. researchgate.net

Table 2: Stability of a DAR 8 Trastuzumab-MMAE ADC under Temperature Stress

Storage ConditionAggregation (%)
2 days at 4°CModerate
2 days at 40°C>95%

This data for an MMAE ADC highlights the impact of high DAR on stability, showing significant aggregation even under normal storage conditions and near-complete aggregation under thermal stress. researchgate.net

Table 3: Long-Term Stability of Different ADCs at 4°C

ADCDARAggregation (%) after 30 days
Trastuzumab-MCC-maytansinoid4.10.7
Trastuzumab-MC-VC-PAB-MMAE2.00.5
Trastuzumab-MC-VC-PAB-MMAE4.00.5

This study indicates that with appropriate formulation, even ADCs with a DAR of 4 can maintain low levels of aggregation over an extended period. nih.govexplorationpub.comresearchgate.net

Pharmacokinetic and Metabolic Research of Mmaf in Preclinical Models

Analytical Methodologies for Pharmacokinetic Studies

The quantification of MMAF in biological matrices is crucial for understanding its pharmacokinetic profile. Highly sensitive and specific analytical methods are required to measure the low concentrations of the payload typically found in preclinical studies. researchgate.net

Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-TOF-MS/MS)

A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-TOF-MS/MS) assay has been developed for the evaluation of the metabolism and pharmacokinetic characteristics of MMAF in preclinical models, such as rats. mdpi.comnih.govnih.gov This method offers high sensitivity and specificity for quantifying MMAF in plasma samples. nih.govresearchgate.net

In a typical LC-TOF-MS/MS method for MMAF quantification, the analysis is performed in the positive ion mode. nih.gov The protonated parent ion [M+H]⁺ of MMAF is observed at an m/z of 732.5. nih.govmdpi.com The most abundant product ion, used for quantification, is found at m/z 700.5, which corresponds to a loss of methanol (B129727) (CH₃OH) from the parent molecule. nih.govresearchgate.net

Method qualification studies have demonstrated that calibration curves for MMAF are acceptable over a concentration range of 3.02 to 2200 ng/mL in rat plasma. mdpi.comnih.govresearchgate.net The assay has shown good stability under various conditions and no significant matrix effects were observed between different preclinical species, including mouse, rat, dog, monkey, and human, suggesting its broad applicability. mdpi.comnih.gov

Table 1: LC-TOF-MS/MS Parameters for MMAF Quantification

ParameterValue
Ionization ModePositive Ion
Parent Ion (m/z)732.5 ([M+H]⁺)
Product Ion (m/z)700.5
Calibration Range3.02 - 2200 ng/mL

This table summarizes typical parameters for the quantification of MMAF using LC-TOF-MS/MS as reported in preclinical studies.

Immuno-affinity Capture LC-MS/MS

For the analysis of MMAF when it is part of an antibody-drug conjugate, a hybrid method combining immuno-affinity capture with LC-MS/MS is often employed. mdpi.commdpi.com This approach allows for the specific isolation and quantification of the conjugated payload from complex biological matrices like plasma. mdpi.com

The process involves several steps:

Affinity Capture: The ADC is captured from the plasma sample using magnetic beads coated with an antibody that specifically binds to the ADC's antibody component. mdpi.commdpi.com

Enzymatic Cleavage: The linker connecting MMAF to the antibody is cleaved using a specific enzyme, such as beta-glucuronidase for certain linkers, to release the MMAF payload. mdpi.com

LC-MS/MS Analysis: The released MMAF is then quantified using LC-MS/MS, similar to the method described above. mdpi.com

Metabolism and Catabolism Studies

Understanding the metabolic fate of MMAF is essential for a comprehensive assessment of its behavior in vivo. Both in vitro and in vivo studies are conducted to identify metabolites and elucidate the major metabolic pathways. mdpi.comnih.gov

In Vitro Metabolic Profiling and Identification

In vitro metabolic profiling of MMAF is typically performed using liver microsomes from different species, such as rats and humans, fortified with necessary cofactors like NADPH, UDPGA, and GSH. mdpi.com These studies help in the tentative identification of metabolites formed through various enzymatic reactions. creative-diagnostics.commdpi.com

In one study, incubation of MMAF with human liver microsomes led to the tentative identification of seven metabolites. mdpi.comnih.gov In contrast, only four metabolites were identified in rat liver microsomes under similar conditions, suggesting potential species-specific differences in metabolism. nih.gov

In Vivo Metabolite Identification

In vivo metabolite identification is carried out by analyzing plasma samples from preclinical models that have been administered MMAF. mdpi.com Interestingly, in a study with rats, the metabolites identified in the in vitro liver microsome assays were not detected in the in vivo plasma samples. mdpi.com This finding suggests that in this particular preclinical model, the high clearance of MMAF might be more attributable to excretion rather than extensive metabolism. mdpi.com

Major Metabolic Pathways (e.g., Demethylation)

Based on in vitro studies, several metabolic pathways have been proposed for MMAF. creative-diagnostics.commdpi.com The major metabolic transformations include:

Demethylation: This is considered a major metabolic pathway for MMAF. creative-diagnostics.commdpi.comnih.gov

Mono-oxidation: The addition of a single oxygen atom. creative-diagnostics.commdpi.com

Di-demethylation: The loss of two methyl groups. mdpi.com

Loss of C₆H₁₁NO: The cleavage of a specific portion of the molecule. mdpi.com

Among these, demethylation appears to be the most predominant metabolic route. creative-diagnostics.commdpi.com

Table 2: Identified Metabolites of MMAF in Human Liver Microsomes

MetaboliteProposed Biotransformation
M1Mono-oxidation
M2Demethylation
M3Di-demethylation
M4Loss of C₆H₁₁NO
M5Mono-oxidation + Demethylation
M6Dehydrogenation
M7Demethylation + Dehydrogenation

This table presents the tentatively identified metabolites of MMAF following incubation with human liver microsomes, as reported in a preclinical study. mdpi.com

Catabolic Fate of MMAF within Conjugates

Antibody-drug conjugates (ADCs) utilizing a non-cleavable linker, such as those containing modified monomethyl auristatin F (MMAF), rely on the complete intracellular degradation of the antibody component to release the cytotoxic payload. nih.govresearchgate.netrsc.org This process is initiated after the ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis. nih.govresearchgate.net The ADC is then trafficked through the endosomal pathway to the lysosomes. nih.govresearchgate.net

Within the harsh environment of the lysosome, ubiquitous proteolytic enzymes degrade the monoclonal antibody into its constituent amino acids. nih.govfda.gov This catabolic process liberates the drug, which remains attached to the linker and the specific amino acid (e.g., cysteine) used for conjugation. researchgate.net The resulting active catabolite is therefore not free MMAF, but a complex such as cysteine-maleimidocaproyl-MMAF (cys-mcMMAF). researchgate.netfda.gov This amino acid-linker-payload complex is the species responsible for exerting the cytotoxic effect. rsc.org The addition of the charged amino acid appendage generally renders the catabolite less able to diffuse across cell membranes, a characteristic that differentiates it from payloads released from cleavable linkers. rsc.org

Distribution and Clearance of Released MMAF

The distribution and clearance of the active catabolite of MMAF-ADCs are critical determinants of both efficacy and potential toxicity. Preclinical studies focusing on the released payload, cys-mcMMAF, reveal that its pharmacokinetics are formation-rate limited, meaning its clearance from plasma reflects its rate of release from the circulating ADC. acs.orgresearchgate.net

Studies in mouse xenograft models demonstrate a highly preferential distribution of the released payload to tumor tissue. In two different tumor models (H1975 and MDA-MB-361-DYT2), peak concentrations of cys-mcMMAF in tumor homogenates were found to be approximately 600 times higher than those observed in plasma. researchgate.net This indicates efficient and specific delivery and subsequent catabolism of the ADC at the tumor site, rather than premature release in the systemic circulation. researchgate.net The concentrations of cys-mcMMAF in other highly perfused organs like the liver, lung, and kidney were found to be substantially lower than in the tumor. researchgate.netresearchgate.net

While the released catabolite is the pharmacologically active species, studies on unconjugated, free MMAF in rats have shown that it has very high clearance, reportedly exceeding the hepatic blood flow, and an oral bioavailability of 0%. mdpi.com In vitro studies using rat and human liver microsomes identified demethylation as a major metabolic pathway for free MMAF. mdpi.com However, these metabolites were not detected in in vivo plasma samples from rats, suggesting that the high clearance of free MMAF is likely driven by excretion rather than metabolism. mdpi.com

Table 1: Peak Concentration of Released cys-mcMMAF in Mouse Xenograft Models After a Single 3 mg/kg IV Dose of an anti-5T4 MMAF-ADC. researchgate.net
ModelTissuePeak Concentration (µg/mL)Tumor-to-Plasma Ratio
MDA-MB-361-DYT2Tumor0.16~600x
Plasma0.00029
H1975Tumor0.20~600x
Plasma0.00032

The primary route of elimination for catabolites of auristatin-based ADCs in preclinical models is through biliary excretion into the feces. fda.govresearchgate.net While direct excretion data for cys-mcMMAF is limited, studies on closely related auristatins and their ADC catabolites provide strong evidence for this pathway.

In a preclinical study with belantamab mafodotin, which releases cys-mcMMAF, animal studies using a radiolabeled version of the catabolite showed that radioactivity was predominantly excreted in the feces (83%), with urinary excretion being a minor route (13%). fda.gov The excreted components were mainly the linear or cyclized forms of cys-mcMMAF. fda.gov This aligns with findings for MMAE-containing ADCs, where the free payload is mainly eliminated via the biliary-faecal route (>70%) in rats. researchgate.net Studies with other payloads like maytansinoids (DM1) also show that the major pathway for catabolite elimination in rats is fecal/biliary, accounting for up to 80% of excretion. researchgate.net In vitro transporter studies have shown that the MMAF catabolite, cys-mcMMAF, is a substrate for transporters involved in biliary clearance, including OATP1B1, OATP1B3, and BSEP. europa.eu

Table 2: Excretion of Radiolabeled Auristatin Catabolites in Preclinical Species. fda.gov
CompoundSpeciesFecal Excretion (%)Urinary Excretion (%)
³H-cys-mcMMAFAnimal model (unspecified)8313

Mechanisms of Drug Resistance to Mmaf Based Conjugates

Cellular Efflux Mechanisms

A primary mechanism of resistance to many chemotherapeutic agents is their active removal from the cancer cell by efflux pumps. frontiersin.org These pumps are transmembrane proteins that can expel cytotoxic drugs, thereby lowering their intracellular concentration and diminishing their effectiveness. researchgate.net

The ATP-binding cassette (ABC) superfamily of transporters is a major player in multidrug resistance. researchgate.netnih.gov Key members of this family include P-glycoprotein (P-gp, also known as MDR1 or ABCB1), multidrug resistance-associated protein 1 (MRP1 or ABCC1), and breast cancer resistance protein (BCRP or ABCG2). researchgate.netnih.gov These transporters are responsible for the efflux of a wide range of structurally diverse anticancer drugs. frontiersin.org

The susceptibility of an ADC's payload to these efflux pumps is a critical factor in its potential for resistance. For instance, MMAE is a known substrate for ABCB1 (MDR1). jci.orgbiorxiv.org Consequently, cancer cells that overexpress ABCB1 can exhibit significantly reduced sensitivity to MMAE-based ADCs. jci.org

In contrast, a significant advantage of the modified MMAF payload is its lack of susceptibility to certain key efflux pumps. Research has shown that the activity of MMAF was not affected in cell lines that overexpress ABCB1. jci.org This resistance to efflux is attributed to the physicochemical properties of MMAF, particularly its charged nature, which makes it a poor substrate for MDR1. jci.orgnih.gov This inherent characteristic means that a common mechanism of resistance for other payloads is less of a concern for MMAF-based conjugates. unimib.it

Table 1: MDR Transporters and Auristatin Payload Susceptibility
TransporterGeneMMAE SusceptibilityThis compound SusceptibilityReference
P-glycoprotein (P-gp)ABCB1 (MDR1)High (Substrate)Low / Not a substrate jci.orgbiorxiv.org
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1SubstrateData less conclusive, but generally less susceptible than MMAE aacrjournals.org
Breast Cancer Resistance Protein (BCRP)ABCG2SubstratePoor substrate aacrjournals.org

Given that MMAF is inherently a poor substrate for major efflux pumps like MDR1, one of the primary strategies to circumvent this form of resistance is the selection of MMAF as the payload itself. jci.orgunimib.it However, resistance can still emerge through other transporters or mechanisms. General strategies to combat efflux-mediated resistance in ADCs include:

Payload Modification and Selection : Developing payloads that are not substrates for common ABC transporters is a key strategy. researchgate.net The use of MMAF is a prime example of this approach. jci.org Dual-drug ADCs, which carry two different payloads (e.g., MMAE and MMAF), have been developed to tackle tumor heterogeneity and resistance. nih.govbiorxiv.org The MMAF component can be effective against cells with high efflux pump expression that would otherwise resist the MMAE component. biorxiv.org

Linker Modification : The design of the linker connecting the payload to the antibody can influence payload retention. While more relevant for payloads that are efflux pump substrates, linker chemistry can be optimized to ensure the payload is released in a form that is less likely to be expelled. mdpi.com For MMAF-based ADCs with non-cleavable linkers, the released payload remains attached to an amino acid, creating a charged species that is even less permeable and less likely to be a substrate for efflux. mdpi.com

Combination Therapies : Another approach involves the co-administration of the ADC with an MDR inhibitor. These inhibitors can block the function of efflux pumps, thereby restoring or enhancing the intracellular concentration of the cytotoxic payload. mdpi.comaacrjournals.org For example, the MDR1 inhibitor elacridar (B1662867) has been shown to reverse resistance to MMAE. frontiersin.org While less critical for MMAF's interaction with MDR1, this strategy could be relevant if other transporters are involved in resistance.

Target Antigen-Related Resistance

The efficacy of an ADC is fundamentally dependent on the presence of its target antigen on the cancer cell surface. biomolther.org Therefore, any mechanism that reduces the availability or accessibility of this antigen can lead to therapeutic resistance. aacrjournals.orgnih.gov

Tumors are often heterogeneous, meaning they consist of diverse populations of cancer cells. aacrjournals.org Some of these cells may express high levels of the target antigen, while others express low levels or none at all. nih.gov Treatment with an ADC can exert a selective pressure, eliminating the antigen-positive cells and allowing the antigen-low or antigen-negative cell clones to survive and proliferate. jci.orgnih.gov This can lead to a relapse with a tumor that is no longer responsive to the ADC. nih.gov

This mechanism of resistance is particularly relevant for ADCs with payloads like MMAF that have a limited "bystander effect". mdpi.com The bystander effect occurs when a payload released from a target cell diffuses into and kills adjacent antigen-negative cells. nih.gov Because MMAF is charged and less membrane-permeable than MMAE, it is largely trapped within the target cell, resulting in reduced bystander killing. aacrjournals.orgmdpi.com Consequently, antigen-negative cells in a heterogeneous tumor are less likely to be eliminated by an MMAF-based ADC.

Some target antigens can be shed from the surface of cancer cells and circulate in the bloodstream as soluble proteins. dovepress.com This soluble antigen can act as a decoy, binding to the ADC in circulation and preventing it from reaching the tumor cells. dovepress.comresearchgate.net This "antigen sink" can significantly reduce the amount of ADC available to bind to cancer cells, thereby diminishing its therapeutic effect. aacrjournals.org This is a potential mechanism of resistance for any ADC, including those utilizing this compound, if the target antigen is prone to shedding.

Intracellular Mechanisms

Even after an ADC successfully binds to and enters a cancer cell, resistance can arise from defects in the intracellular machinery required to process the ADC and release its payload. nih.govaacrjournals.org These mechanisms prevent the cytotoxic agent from reaching its ultimate target within the cell.

Potential intracellular resistance mechanisms include:

Impaired ADC Internalization and Trafficking : Resistance can develop through disruptions in the process of ADC internalization via endocytosis or its subsequent trafficking to the lysosome. jci.orgnih.gov Cancer cells can also increase the rate at which internalized ADCs are recycled back to the cell surface before the payload can be released. nih.gov

Defective Lysosomal Degradation : Most ADCs are designed to release their payload within the lysosome, an acidic organelle rich in proteolytic enzymes. mdpi.com If the lysosomal environment is altered (e.g., increased pH) or if there is a reduction in the activity of lysosomal proteases like cathepsins, the linker may not be cleaved efficiently. jci.org For non-cleavable linkers, impaired degradation of the antibody itself would prevent the release of the active payload-amino acid conjugate, leading to resistance. aacrjournals.org

Target Alteration : The cellular target of the MMAF payload is tubulin. mdpi.com While less commonly reported for ADCs compared to small molecule drugs, mutations in the tubulin protein could theoretically alter the MMAF binding site, preventing the drug from exerting its antimitotic effect and leading to resistance. researchgate.netresearchgate.net

Table 2: Summary of Resistance Mechanisms to this compound-Based Conjugates
CategoryMechanismDescriptionReference
Cellular EffluxMDR Transporter ExpressionWhile MMAF is a poor substrate for the common MDR1/P-gp pump, overexpression of other ABC transporters could potentially contribute to resistance. jci.orgaacrjournals.org
Target Antigen-RelatedAntigen-Low/Negative ClonesSelective pressure from the ADC leads to the outgrowth of cancer cells that do not express the target antigen. This is amplified by MMAF's low bystander effect. jci.orgmdpi.com
Soluble Target AntigenShed antigen in circulation binds to the ADC, preventing it from reaching the tumor. dovepress.comresearchgate.net
IntracellularImpaired Trafficking/InternalizationReduced uptake of the ADC or increased recycling of the ADC-receptor complex out of the cell. nih.govnih.gov
Defective Lysosomal FunctionChanges in lysosomal pH or enzymatic activity prevent the release of the active MMAF payload from the ADC. jci.orgaacrjournals.org
Payload Target AlterationMutations in tubulin, the target of MMAF, could prevent the payload from binding and inducing cell death. researchgate.netresearchgate.net

Alterations in MMAF Binding Sites

A potential mechanism for resistance to cytotoxic drugs is the development of mutations in the drug's molecular target. dovepress.com For MMAF, the target is tubulin; MMAF disrupts microtubule formation, leading to cell cycle arrest and apoptosis. dovepress.commdpi.com Therefore, mutations in the tubulin protein could theoretically prevent MMAF from binding effectively, rendering the drug ineffective.

However, despite being a plausible theory, mutations in tubulin have not been observed in ADC-resistant models in preclinical studies. dovepress.com While alterations in payload targets have been identified as a resistance mechanism for other ADCs, such as point mutations in topoisomerase 1 (TOP1) conferring resistance to TOP1-inhibitor payloads, this has not been documented for tubulin in the context of MMAF-based ADC resistance. nih.govjci.org

Upregulation of DNA Repair Pathways

Although MMAF's primary mechanism of action is the disruption of microtubules, resistance to MMAF-based ADCs has been linked to the upregulation of DNA repair pathways. dovepress.commdpi.com This is a crucial survival mechanism for cancer cells when faced with cytotoxic agents. dovepress.com

In multiple myeloma, for instance, drug resistance is frequently associated with activated DNA repair pathways. dovepress.com A key pathway is homologous recombination (HR), which involves the recruitment of the protein RAD51 to repair DNA lesions. dovepress.com Elevated levels of RAD51 help cancer cells to evade DNA damage and are linked to poor patient survival. dovepress.com During a clinical trial with MEDI2228, an ADC targeting B-cell maturation antigen (BCMA) and carrying an MMAF payload, an upregulation of RAD51 and an increase in HR activity were observed in patients. dovepress.com This suggests that even for a microtubule inhibitor like MMAF, the cell's response to the induced stress can involve cross-talk with DNA damage response pathways, which then contribute to acquired resistance. dovepress.com

Linker Stability and Premature Drug Release as Resistance Factor

The linker that connects the antibody to the cytotoxic payload is a critical component for the efficacy and safety of an ADC. mdpi.com An ideal linker remains stable in the systemic circulation to prevent the premature release of the payload, which can cause off-target toxicity and reduce the amount of drug delivered to the tumor. mdpi.comaacrjournals.org Linker instability is a significant factor that can limit the therapeutic index of an ADC. aacrjournals.org

Early ADC development faced challenges with unstable linkers that led to premature drug release into the bloodstream. mdpi.com Even with advanced technologies, linkers can be susceptible to cleavage by enzymes in the plasma, such as proteases or esterases. mdpi.com For example, the commonly used valine-citrulline (Val-Cit) linker can be prematurely cleaved by enzymes like carboxylesterase Ces1C and neutrophil elastase. acs.org This premature deconjugation means that the cytotoxic payload cannot be delivered specifically to the target cancer cells by the antibody. aacrjournals.org The consequence is a reduction in the ADC's efficacy, which can be interpreted as a form of resistance, as the intended therapeutic concentration at the tumor site is not achieved. mdpi.comaacrjournals.org Furthermore, the released drug contributes to systemic toxicity, as seen with MMAE-based ADCs using Val-Cit linkers, which can cause neutropenia due to premature payload release in the bone marrow. mdpi.com While MMAF is associated with different toxicities, the principle remains that unstable linkers lead to less payload reaching the target, thereby compromising anti-tumor activity. mdpi.comnih.gov

Targeted Delivery Systems Beyond Conventional Antibody Drug Conjugates Adcs

Small Molecule-Drug Conjugates (SMDCs)

Small molecule-drug conjugates (SMDCs) have emerged as a promising alternative to ADCs, offering potential advantages such as simpler manufacturing, lower molecular weight for better tumor penetration, and reduced immunogenicity. patsnap.commdpi.com These conjugates consist of a small molecule ligand for targeting, a potent cytotoxic payload like MMAF, and a chemical linker designed for controlled drug release. patsnap.com

A key component of an SMDC is the tumor-homing moiety that directs the conjugate to the cancer cells or the tumor microenvironment (TME). patsnap.com OncoFAP is a high-affinity small molecule ligand that targets Fibroblast Activation Protein (FAP). patsnap.comacs.org FAP is a cell surface serine protease that is abundantly expressed in the stroma of a majority of solid tumors, making it an attractive target for cancer therapy. patsnap.comacs.org The use of OncoFAP as the targeting domain allows for the specific accumulation of the drug conjugate at the tumor site. patsnap.comacs.org Researchers have successfully implemented OncoFAP in the development of SMDCs for delivering cytotoxic payloads. patsnap.comacs.org

The linker component of an SMDC is critical for its mechanism of action. In the case of the OncoFAP-MMAF conjugate, a linker containing a glycine-proline (Gly-Pro) dipeptide sequence is utilized. patsnap.comacs.org This specific dipeptide is designed to be selectively cleaved by the enzymatic activity of FAP itself, which is present in the tumor microenvironment. patsnap.comacs.org This cleavage mechanism allows for the release of the MMAF payload directly within the tumor stroma, an example of an extracellular release strategy. patsnap.comacs.org

This approach is particularly noteworthy because MMAF is a derivative of MMAE that contains a charged carboxylic acid, a modification that impedes its ability to permeate cell membranes. patsnap.comacs.org Traditional ADCs using MMAF often rely on internalization to deliver the payload inside the cell. However, the OncoFAP-based SMDC circumvents the need for internalization by releasing the drug extracellularly. patsnap.comacs.org Despite MMAF's poor cellular permeability, the OncoFAP-GlyPro-MMAF conjugate has demonstrated potent anti-tumor activity in preclinical models, highlighting the effectiveness of this extracellular drug release strategy. patsnap.comacs.org The localized release of MMAF in the TME can lead to a "bystander effect," where the released drug kills adjacent tumor cells, including those that may not be directly targeted. ugent.be

Component Description Mechanism of Action Reference
Targeting Moiety OncoFAP A small molecule ligand with ultrahigh affinity for Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of most solid tumors. patsnap.comacs.org
Payload Monomethylauristatin F (MMAF) A potent antimitotic agent. Its charged nature hampers cellular permeability, making it suitable for targeted delivery systems. patsnap.comacs.org
Linker Glycine-Proline (Gly-Pro) Dipeptide An enzymatically cleavable linker designed to be a substrate for FAP. patsnap.comacs.org
Release Mechanism Extracellular Cleavage FAP in the tumor microenvironment cleaves the Gly-Pro linker, releasing the MMAF payload directly into the tumor stroma, independent of cell internalization. patsnap.comacs.org

Aptamer-Drug Conjugates

Aptamers, which are single-stranded DNA or RNA oligonucleotides, represent another class of targeting ligands for delivering cytotoxic agents like MMAF. researchgate.netsci-hub.se They offer advantages over antibodies, such as smaller size, ease of chemical synthesis and modification, high stability, and low immunogenicity. sci-hub.se Aptamer-drug conjugates (ApDCs) are constructed by linking these aptamers to a drug, and have been developed to target various cancer cells. researchgate.netbiochempeg.com For instance, MMAF has been conjugated to aptamers targeting the transferrin receptor (TfR) and the epidermal growth factor receptor (EGFR) for activity against pancreatic cancer cell lines. researchgate.netnih.gov

While covalent conjugation, often using thiol-maleimide chemistry, is a common method for creating ApDCs, non-covalent strategies have also been explored. researchgate.netnih.govresearchgate.net One such approach involves the hybridization of an aptamer with a complementary DNA oligonucleotide (cODN) that is covalently linked to the drug payload. researchgate.net

In a specific study, an indole-modified aptamer (A065) that targets lung fibroblasts was developed. researchgate.net An A065-MMAF conjugate was generated by linking MMAF to a 17-nucleotide cODN via thiol-maleimide chemistry. This cODN-MMAF construct was then hybridized with the A065 aptamer to form the final non-covalent ApDC. researchgate.net This modular, non-covalent assembly allows for the separate synthesis and purification of the components before they are combined. The resulting A065-MMAF conjugate demonstrated selective inhibition of fibroblast proliferation while being non-toxic to non-targeted epithelial cells. researchgate.net This method provides a flexible platform for generating targeted therapeutics. researchgate.net

Aptamer Target Payload Conjugation Method Cell Lines Tested Findings Reference
Transferrin Receptor (TfR) MMAF Covalent (Thiol-Maleimide) MIA PaCa-2, Panc-1, BxPC3 (Pancreatic Cancer) The Waz-MMAF conjugate targeting TfR showed IC50 values of 51 nM on MIA PaCa-2, 190 nM on Panc-1, and 450 nM on BxPC3 cells. nih.gov
Epidermal Growth Factor Receptor (EGFR) MMAF Covalent (Thiol-Maleimide) MIA PaCa-2, BxPC3, Panc-1 (Pancreatic Cancer) The E07-MMAF conjugate targeting EGFR had an IC50 of 220 nM on MIA PaCa-2 cells and less effect on BxPC3 and Panc-1 cells (>1,000 nM). nih.gov
Prostate Cancer Cells MMAF Covalent Prostate Cancer Cells The E3 aptamer conjugated to MMAF (MMAF-E3) was toxic to prostate cancer cells with an IC50 in the nanomolar range and significantly inhibited tumor growth in vivo. pnas.org
Lung Fibroblasts MMAF Non-covalent (Hybridization with cODN-MMAF) LL97A, IMR90 (Lung Fibroblasts), A549 (Epithelial) The A065-MMAF conjugate inhibited proliferation of fibroblasts but was non-toxic to non-targeted A549 epithelial cells. researchgate.net

Prodrug Strategies for MMAF

Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body, ideally at the target site. nih.gov This strategy aims to improve the therapeutic index by minimizing systemic toxicity. nih.govchemrxiv.org For highly potent toxins like MMAF, a prodrug approach can mask the cytotoxicity of the molecule until it reaches the tumor, where a specific trigger can activate it. nih.govchemrxiv.org

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions can be used to create highly selective prodrug activation systems. researchgate.net One such system employs a "caged" prodrug that is activated by a separate molecule through a bioorthogonal reaction. chemrxiv.orgnih.gov

A general prodrug design involves caging a drug with a trans-cyclooctene (B1233481) (TCO) group. chemrxiv.orgchemrxiv.org This TCO-caged prodrug is inactive. Activation occurs upon reaction with a tetrazine (Tz) moiety, which serves as the bioorthogonal activator, via an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govresearchgate.net This reaction is rapid and highly specific.

This strategy has been applied to a derivative of MMAF, specifically MMAF-OMe. chemrxiv.org Researchers have demonstrated that a TCO-caged MMAF-OMe prodrug can be efficiently activated on-demand by a tetrazine-based activator. chemrxiv.orgchemrxiv.org This approach allows for spatiotemporal control over drug activation. chemrxiv.org By directing the activator to the tumor site, for example through enzymatic self-assembly mechanisms, the toxic payload can be released with high precision, potentially overcoming issues like multi-drug resistance. chemrxiv.orgchemrxiv.org While this system showed effective activation for doxorubicin (B1662922) and paclitaxel (B517696) prodrugs, the TCO-prodrug of MMAF exhibited lower activation rates in one study, possibly due to steric hindrance during the reaction. nih.gov Nevertheless, the versatility of this platform holds potential for expanding the therapeutic applications of potent toxins like MMAF. chemrxiv.orgchemrxiv.org

Prodrug Component Description Activation Mechanism MMAF Derivative Findings Reference
Masking Group trans-cyclooctene (TCO) The TCO group is attached to the drug, rendering it inactive ("caged"). MMAF-OMe TCO-caging is presented as a general prodrug design to increase the therapeutic index for various bioactive molecules. chemrxiv.orgchemrxiv.org
Activator Tetrazine (Tz) A bioorthogonal activator that reacts specifically with the TCO group. The distribution of the activator can be controlled, for instance, by cell-specific enzymatic non-covalent synthesis of supramolecular self-assemblies. N/A The combination of TCO-PTX and TCO-MMAF-OMe was tested, showing effective activation and synergistic therapeutic effects. The system allows for flexible shifting of drug identities to combat multi-drug resistance. chemrxiv.org
Reaction Inverse-electron-demand Diels-Alder (IEDDA) A rapid and specific "click" reaction between the TCO-caged prodrug and the tetrazine activator, which unmasks the drug, restoring its cytotoxic activity. MMAF One study noted relatively low in vitro activation rates for a TCO-MMAF prodrug, possibly due to steric effects. nih.gov

Radiation-Activated Prodrugs

Radiation-activated prodrugs represent a strategy to achieve spatiotemporal control over the release of cytotoxic agents like MMAF. nih.govrsc.org This approach utilizes external beam radiation, a standard cancer treatment modality, to trigger the activation of a chemically inert prodrug precisely at the tumor site. nih.govrsc.org The energy deposited by radiotherapy induces chemical reactions that cleave a "caging" moiety from the drug, releasing the active, toxic form. nih.govacs.org

One method involves caging MMAF with a radiation-labile group, such as a phenyl azide (B81097). snmjournals.orgnih.gov Under hypoxic conditions often found in tumors, ionizing radiation can lead to the release of the active MMAF. acs.org This localized activation can result in a significantly higher concentration of the active drug in the irradiated tumor compared to off-target tissues, potentially reducing systemic toxicity. nih.govacs.org Research has also explored radionuclide-induced drug engagement for release (RAiDER), where molecularly targeted radionuclides deliver localized energy to activate prodrugs. snmjournals.orgnih.govbiorxiv.org For instance, a model using a caged MMAE prodrug demonstrated that radionuclide activation could restore the drug's ability to destabilize microtubules and significantly increase its cytotoxicity. nih.govbiorxiv.org This strategy is compatible with multiple radionuclides used in nuclear medicine, suggesting a versatile platform for improving the efficacy and safety of radiopharmaceutical therapies. biorxiv.org

Albumin-Bound Prodrugs

Albumin, the most abundant plasma protein, is a natural carrier for various molecules and is increasingly exploited for drug delivery. iomcworld.orgsci-hub.se Albumin-bound prodrugs of MMAF leverage the protein's long circulatory half-life and its tendency to accumulate in tumors via the enhanced permeability and retention (EPR) effect. researchgate.netacs.org

In one approach, MMAF is conjugated to albumin through a linker that is sensitive to enzymes overexpressed in the tumor microenvironment, such as cathepsin B. iomcworld.orggoogle.com The albumin-drug conjugate circulates in the bloodstream, and upon reaching the tumor, it can be taken up by cancer cells. acs.org Inside the cell's lysosomes, which have a high concentration of cathepsin B, the linker is cleaved, releasing the active MMAF. iomcworld.orgiiarjournals.org

Studies have also explored conjugating MMAF to albumin to improve its pharmacokinetic profile when used in other targeted strategies. For example, combining albumin binding with radiation-activated prodrugs has been shown to enhance the delivery and retention of the prodrug at the tumor site. nih.govacs.org An albumin-bound, radiation-activated prodrug of the related auristatin, MMAE, delivered a 130-fold greater amount of activated drug to an irradiated tumor compared to unirradiated tissue and was 7.5-fold more efficient than a non-albumin-bound version. nih.gov Similarly, RGD-peptide-equipped albumin conjugates with MMAF have been developed to target αvβ3-integrin-positive tumor cells and proliferating endothelial cells, showing greater potency than MMAE conjugates. nih.gov

Extracellular Stimuli-Responsive Delivery

The tumor microenvironment (TME) presents unique physiological conditions that can be exploited for targeted drug release, including altered pH and redox potential. ulisboa.ptdovepress.com Extracellular stimuli-responsive delivery systems are designed to remain stable in normal physiological conditions but release their payload, such as MMAF, upon encountering these specific TME triggers. researchgate.net

One of the most explored stimuli is the acidic pH of the tumor interstitium (pH 6.5-6.8) and endo-lysosomal compartments (pH 4.5-6.0). nih.govmdpi.com Linkers that are hydrolyzed under acidic conditions, such as hydrazones or spiro-di-orthoesters, can be used to attach MMAF to a delivery vehicle. nih.govcambridge.orgrsc.org When the conjugate reaches the acidic TME or is internalized into an endosome, the linker breaks, releasing the active drug. nih.gov This pH-sensitive release mechanism aims to concentrate the cytotoxic effect within the tumor, sparing healthy tissues where the pH is normal (around 7.4). nih.govmdpi.com While the concept is well-established for drugs like doxorubicin, its application specifically with MMAF is an area of ongoing research to find linkers with optimal release kinetics for the subtle pH changes in the TME. nih.gov

Cell-Specific Prodrug Activation

This strategy relies on the unique enzymatic landscape of cancer cells to convert an inactive MMAF prodrug into its active form. researchgate.net Many tumors overexpress specific enzymes, such as proteases like cathepsin B or matrix metalloproteinases (MMPs), which are less abundant in normal tissues. iiarjournals.org

A common approach involves using an enzyme-cleavable linker to attach MMAF to a targeting moiety. iiarjournals.org For example, the dipeptide valine-citrulline (vc) is a well-known linker that is selectively cleaved by the lysosomal protease cathepsin B, which is often overexpressed in cancer cells. iiarjournals.org Once the conjugate is internalized by the target cell, cathepsin B cleaves the vc linker, releasing MMAF to exert its cytotoxic effect. iiarjournals.org

Another innovative approach is enzyme-instructed self-assembly (EISA). In this method, a specific enzyme overexpressed by cancer cells acts on a pro-activator molecule, causing it to self-assemble and accumulate within or near the tumor cells. chemrxiv.orgchemrxiv.org This assembly then acts as a localized catalyst for a bioorthogonal reaction that activates a systemically administered MMAF prodrug (e.g., TCO-MMAF-OMe). chemrxiv.orgchemrxiv.orgresearchgate.net This multi-step process provides a high degree of specificity, as activation requires both the cancer-specific enzyme and the subsequent bioorthogonal reaction, potentially overcoming multidrug resistance. chemrxiv.orgchemrxiv.org

Alternative Targeting Moieties (e.g., DARPins)

Beyond monoclonal antibodies, smaller, non-antibody protein scaffolds are being explored as targeting moieties for MMAF delivery. oup.com Designed Ankyrin Repeat Proteins (DARPins) are a promising class of such scaffolds. annualreviews.org They are small (14–17 kDa), highly stable, and can be engineered to bind with high affinity and specificity to various tumor-associated antigens, such as EpCAM and HER2. researchgate.netannualreviews.org

The small size of DARPins can offer advantages in tumor penetration compared to larger antibodies. essexbio.com Their protein structure allows for precise, site-specific conjugation of MMAF, leading to homogenous drug conjugates with a defined drug-to-protein ratio. oup.comuzh.ch For instance, an anti-EpCAM DARPin was engineered with a C-terminal cysteine to allow for specific attachment of MMAF. annualreviews.orguzh.ch

To overcome the rapid renal clearance associated with their small size, DARPins can be fused with half-life extension modules, such as an albumin-binding domain. essexbio.comuzh.ch In one study, an EpCAM-targeting DARPin-MMAF conjugate was also linked to mouse serum albumin (MSA). This strategy significantly increased the conjugate's serum half-life in mice from 11 minutes to 17.4 hours, leading to enhanced tumor-specific uptake and a greater than 22-fold increase in drug exposure (AUC). researchgate.netuzh.ch Research has shown that DARPin-MMAF conjugates can exhibit potent, low picomolar cytotoxicity against target-expressing cancer cells. essexbio.comuzh.ch

Table 1: Research Findings on Modified MMAF Delivery Systems

Delivery System Targeting Moiety/Carrier Activation Mechanism Key Findings Cell Lines Reference(s)
Albumin-Bound Prodrug RGD-peptide-albumin Integrin targeting (αvβ3) MMAF conjugate was more potent than MMAE conjugate in killing αvβ3-positive tumor and endothelial cells. C26 (murine colon carcinoma), HUVEC sci-hub.senih.gov
Cell-Specific Activation - Enzyme-Instructed Self-Assembly (EISA) TCO-MMAF-OMe prodrug was effectively activated by a pre-accumulated activator in paclitaxel-resistant cells, reversing drug resistance. A2780T (paclitaxel-resistant ovarian cancer) chemrxiv.org
Alternative Targeting Moiety DARPin (Ec1) EpCAM targeting Ec1-MMAF conjugate showed high EpCAM-specific cytotoxicity in the picomolar range. HT29 (colorectal), SKBR3 (breast) uzh.ch
Alternative Targeting Moiety DARPin (Ec1) + Albumin EpCAM targeting, half-life extension Albumin conjugation increased serum half-life from 11 min to 17.4 h in mice and increased specificity index up to 3400-fold. HT29 (colorectal), SKBR3 (breast) uzh.ch
Alternative Targeting Moiety DARPin (anti-EpCAM) EpCAM targeting Generated a DARPin–MMAF conjugate with an IC50 of 400 pM and an extended plasma half-life of 17.4 h in vivo. Not specified essexbio.com

Preclinical Combination Strategies with Modified Mmaf Conjugates

Rationale for Combination Therapies to Overcome Resistance

Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. nih.gov, mdpi.com Despite their promise and the approval of several ADCs for both solid tumors and hematologic malignancies, their effectiveness as monotherapy can be limited. biochempeg.com, explorationpub.com A primary challenge is the development of drug resistance, which can be present from the outset (de novo resistance) or acquired over the course of treatment. nih.gov, nih.gov

Mechanisms of resistance to ADCs are multifaceted and can involve the antibody, the linker, or the payload. nih.gov These can include downregulation of the target antigen on the tumor cell surface, impaired internalization of the ADC-antigen complex, defects in lysosomal processing, or activation of drug efflux pumps that actively remove the cytotoxic payload from the cell. frontiersin.org, nih.gov The inherent heterogeneity of tumors also contributes to resistance, as a single ADC may not be effective against all clones within a tumor population. nih.gov, adcreview.com

Combination with Chemotherapeutic Agents

Combining ADCs with traditional chemotherapeutic agents is a well-explored strategy to improve treatment outcomes and counter drug resistance. nih.gov The synergy often arises from the distinct but complementary mechanisms of action of the ADC payload and the chemotherapeutic drug. nih.gov

A key mechanism underpinning the synergy between MMAF-based ADCs and certain chemotherapies involves their interaction with the cell cycle. nih.gov MMAF, like other auristatins, is a microtubule inhibitor that disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com, nih.gov Many DNA-damaging chemotherapeutic agents, such as platinum compounds and topoisomerase inhibitors, act during the S phase and cause cells to arrest in the G2/M phase. biochempeg.com, nih.gov This synchronization of the cell population in the G2/M phase makes them more susceptible to the effects of microtubule-disrupting payloads like MMAF. biochempeg.com, creative-biolabs.com

Furthermore, some chemotherapeutic agents can modulate the expression of surface antigens targeted by ADCs. biochempeg.com, nih.gov For instance, gemcitabine (B846) has been shown to upregulate HER2 expression, particularly in the G2/M cell population, thereby enhancing the availability of the target for an anti-HER2 ADC. biochempeg.com, creative-biolabs.com This increased antigen expression can lead to greater ADC binding and internalization, ultimately resulting in a more potent cytotoxic effect. creative-biolabs.com

Table 1: Mechanisms of Chemotherapy in Enhancing ADC Efficacy

Mechanism Effect of Chemotherapeutic Agent Consequence for ADC Therapy
Cell Cycle Synchronization Induces G2/M phase arrest (e.g., platinum agents, topoisomerase inhibitors). nih.gov Sensitizes tumor cells to microtubule-inhibiting payloads like MMAF, which also act in the G2/M phase. biochempeg.com
Antigen Upregulation Increases the expression of target antigens on the tumor cell surface. biochempeg.com Enhances ADC binding and subsequent payload delivery. creative-biolabs.com

| DNA Damage | Causes DNA strand breaks. mdpi.com | Complements the cytotoxic mechanism of the ADC payload. nih.gov |

This table is interactive. You can sort and filter the data.

The combination of MMAF-based ADCs with chemotherapy aims to achieve a synergistic, rather than merely additive, cytotoxic impact on tumor cells. nih.gov This approach is analogous to traditional combination chemotherapy, where drugs with different mechanisms are used to prevent the development of resistance associated with single-agent therapy. nih.gov Preclinical studies have demonstrated the potential of this strategy. For example, an anti-5T4 ADC using an MMAF payload (A1mcMMAF) showed excellent antitumor activity when combined with taxanes in preclinical models. nih.gov, researchgate.net Similarly, Depatuxizumab mafodotin (Depatux-M), an EGFR-targeting ADC with an MMAF payload, showed a potential clinical benefit when combined with temozolomide (B1682018) in patients with glioblastoma. nih.gov

Combination with Molecularly Targeted Agents

Pairing ADCs with molecularly targeted agents offers a strategy to simultaneously inhibit multiple oncogenic signaling pathways or to create a dual blockade on a specific pathway, leading to more effective inhibition of downstream signals. biochempeg.com

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth and survival and is frequently hyperactivated in various cancers. aacrjournals.org, researchgate.net Preclinical research has shown that combining auristatin-based ADCs, including those with MMAF payloads, with inhibitors of the PI3K/mTOR pathway can result in significantly improved cytotoxic activity. aacrjournals.org, researchgate.net

Studies have reported synergistic effects between auristatin-based ADCs and PI3K/mTOR inhibitors in models of lymphoma, renal cell carcinoma, and breast cancer. aacrjournals.org, aacrjournals.org For example, an anti-5T4 ADC (5T4-mcMMAF) demonstrated strong synergistic activity when combined with the dual PI3K/mTOR inhibitor PF-05212384 in various tumor cell lines. researchgate.net, aacrjournals.org This combination led to a stronger induction of apoptosis compared to either agent alone. aacrjournals.org The proposed mechanism for this synergy may involve the inhibitor reducing the expression of anti-apoptotic proteins, thereby sensitizing the cancer cells to the cytotoxic effects of the auristatin payload delivered by the ADC. aacrjournals.org

Table 2: Preclinical Synergy of Auristatin ADCs with PI3K/mTOR Inhibitors

ADC Target Cancer Model PI3K/mTOR Inhibitor Observed Effect Reference
5T4 (A1mcMMAF) Breast & Lung Cancer PF-05212384 (dual PI3K/mTOR inhibitor) Strong synergistic/additive activity in vitro; greater antitumor effects in vivo. researchgate.net, aacrjournals.org
CD30 (Brentuximab vedotin) Hodgkin Lymphoma Sirolimus, Temsirolimus, NVP-BEZ235 Synergistic cytotoxic activity (CI < 0.7). aacrjournals.org, researchgate.net
CD70 (SGN-75) Renal Cell Carcinoma Sirolimus, Temsirolimus, NVP-BEZ235 Synergistic cytotoxic activity. aacrjournals.org, researchgate.net

This table is interactive. You can sort and filter the data. CI = Combination Index.

Anti-angiogenic agents, which inhibit the formation of new blood vessels, represent another class of targeted therapies that can be combined with ADCs. biochempeg.com The rationale for this combination is that these agents can help "normalize" the chaotic tumor vasculature. This normalization can improve the penetration of the ADC into the tumor mass, leading to better exposure of tumor cells to the conjugate and enhanced therapeutic effect. biochempeg.com,

Preclinical studies have shown that combining ADCs with anti-angiogenic agents like bevacizumab can lead to complete response efficacy in ovarian cancer models. biochempeg.com While many of these studies have used ADCs with other payloads, the principle of improving tumor penetration is applicable to MMAF-based conjugates as well, suggesting a promising avenue for future investigation. nih.gov

Table of Compounds

Compound Name Class/Type
A1mcMMAF Antibody-Drug Conjugate
Belantamab mafodotin Antibody-Drug Conjugate
Bevacizumab Anti-Angiogenic Agent
Brentuximab vedotin Antibody-Drug Conjugate
Carboplatin Chemotherapeutic Agent
Depatuxizumab mafodotin (Depatux-M) Antibody-Drug Conjugate
Gemcitabine Chemotherapeutic Agent
Monomethyl Auristatin F (MMAF) Cytotoxic Payload
NVP-BEZ235 Dual PI3K/mTOR inhibitor
Paclitaxel (B517696) Chemotherapeutic Agent (Taxane)
PF-05212384 Dual PI3K/mTOR inhibitor
Sirolimus mTOR inhibitor
Temozolomide Chemotherapeutic Agent

Combination with Immunotherapy Agents

The rationale for combining antibody-drug conjugates (ADCs) with immunotherapy agents stems from their potential for synergistic effects. biochempeg.com ADCs can induce immunogenic cell death, which in turn enhances tumor antigen presentation and T-cell infiltration, effects that can be complemented by immune checkpoint inhibitors (ICIs). nih.gov There is growing evidence that ADCs may bolster the efficacy of immunotherapy agents by enhancing immune memory and the expression of immunomodulators like PD-L1 and MHC. biochempeg.com Preclinical models with intact immune systems have shown greater efficacy for some ADCs, supporting their immunomodulatory role. biochempeg.com

A promising preclinical strategy involves creating dual-payload ADCs that carry both a cytotoxic agent and an immune-stimulating molecule. One such construct is a dual-payload ADC targeting CD276 (B7-H3) that combines modified MMAF with Imiquimod (IMQ), a Toll-like receptor 7/8 (TLR7/8) agonist. aacrjournals.org In a preclinical model for triple-negative breast cancer (TNBC), this dual-ADC was developed to deliver both therapies directly to the tumor, aiming to overcome the systemic toxicity associated with free TLR agonists. aacrjournals.org

Upon internalization into the cancer cell, the released MMAF payload acts by blocking microtubulin polymerization, leading to direct cancer cell death. aacrjournals.org Simultaneously, the released IMQ activates TLR7/8 in the endosome, which stimulates cytokine production by immune cells within the tumor microenvironment (TME) and inhibits cancer cell proliferation. aacrjournals.org This chemoimmunotherapy approach demonstrated the ability to effectively kill multiple TNBC subtypes, enhance immune functions in the TME, and reduce tumor burden by 90% to 100% in xenograft and patient-derived xenograft (PDX) models. aacrjournals.org This strategy integrates different anticancer mechanisms, which has the potential to bypass drug resistance and overcome cancer recurrence. aacrjournals.org

Other preclinical studies are exploring the combination of MMAF-based ADCs, such as belantamab mafodotin, with other immunotherapies like OX40 agonists. biochempeg.comnih.gov In these models, the combination has been shown to produce synergistic antitumor activity by increasing the infiltration and activation of intratumoral T cells and dendritic cells. biochempeg.com

Table 1: Preclinical Combination Strategies of this compound Conjugates with Immunotherapy Agents

MMAF Conjugate StrategyCombination AgentMechanism of ActionPreclinical ModelKey FindingsReference
Anti-CD276 Dual-Payload ADC (MMAF + IMQ)Imiquimod (IMQ) - TLR7/8 AgonistCombines MMAF-induced microtubulin inhibition with IMQ-driven immune activation via TLR7/8 signaling.Triple-Negative Breast Cancer (TNBC) xenograft and PDX models.Reduced tumor burden by 90-100%; enhanced immune function in the tumor microenvironment; effectively killed multiple TNBC subtypes. aacrjournals.org
Belantamab Mafodotin (anti-BCMA-MMAF)OX40 AgonistCombines MMAF-induced cytotoxicity with enhanced T-cell and dendritic cell activation via OX40 co-stimulation.Experimental models.Synergistic antitumor activity; increased infiltration and activation of intratumoral T cells and dendritic cells. biochempeg.comnih.gov

Multidrug and Dual-Payload Conjugates

To address challenges like tumor heterogeneity and drug resistance, dual-payload ADCs capable of delivering two distinct payloads simultaneously are being explored. adcreview.com This approach can potentially achieve synergistic effects and overcome resistance in tumors that are refractory to treatment. frontiersin.orgysciei.com The development of multi-loading linkers has enabled the incorporation of two different drug molecules into a single monoclonal antibody. biorxiv.org

Integration of Different Mechanisms of Action

A key strategy in designing dual-payload ADCs is the integration of payloads with different physicochemical properties or distinct mechanisms of action (MOA). adcreview.comnih.gov This approach aims to create a single therapeutic agent that can combat cancer through multiple pathways, potentially enhancing efficacy compared to co-administration of single-drug ADCs. adcreview.combiorxiv.org

One example involves combining the auristatin derivatives monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). biorxiv.org These two molecules have complementary properties: MMAE is cell membrane-permeable and can induce a "bystander effect," killing neighboring antigen-negative tumor cells, but it is also susceptible to efflux by multidrug resistance (MDR) pumps like P-glycoprotein. ysciei.combiorxiv.org In contrast, MMAF is cell membrane-impermeable due to a charged C-terminal phenylalanine, preventing a bystander effect, but it is not a substrate for MDR pumps and is retained within the target cell once delivered. biorxiv.orgnih.gov A homogeneous anti-HER2 ADC containing both MMAE and MMAF demonstrated greater in vivo therapeutic efficacy in a refractory breast cancer model with heterogeneous HER2 expression than individual or co-administered single-drug ADCs. biorxiv.org This highlights the potential of combining payloads with different properties to tackle both tumor heterogeneity and drug resistance. biorxiv.orgnih.gov

Another approach combines payloads with entirely different cellular targets. A dual-drug ADC was developed combining the tubulin-targeting agent MMAF with PNU-159682, a potent DNA-damaging agent. adcreview.comnih.gov This was achieved through a site-specific conjugation method using engineered selenocysteine (B57510) and cysteine residues on the antibody. adcreview.comnih.gov Analysis of the cell cycle revealed that the dual-drug ADC exhibited a dual mechanism of action. nih.gov The MMAF payload component inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase, while the PNU-159682 component caused DNA damage, disrupting the cell cycle at the intra-S phase. nih.gov However, in this specific construct, the cellular toxicity was dominated by the more potent PNU-159682 payload, and the dual-drug ADC did not show enhanced efficacy in vitro compared to the PNU-159682 single-drug ADC. adcreview.comnih.gov These findings underscore the importance of carefully selecting payload pairs with balanced potency to achieve synergistic or additive effects. adcreview.comfrontiersin.org

Table 2: Preclinical Multidrug and Dual-Payload Conjugates with this compound

Dual-Payload CombinationIntegrated Mechanisms of ActionRationalePreclinical ModelKey FindingsReference
MMAE & MMAFTubulin Inhibition (both) with differing physicochemical properties.Combines MMAE's bystander effect with MMAF's efficacy against MDR-expressing cells.Anaplastic large cell lymphoma and refractory breast cancer xenograft models.Greater in vivo efficacy than single-drug ADCs or co-administration, overcoming heterogeneity and drug resistance. biorxiv.orgnih.gov
MMAF & PNU-159682Tubulin Inhibition (MMAF) and DNA Damage (PNU-159682).Targets two distinct cellular pathways involved in cell proliferation and survival.HER2-positive cancer cell lines.Demonstrated dual MOA with distinct cell cycle arrest patterns (G2/M and intra-S phase). In vitro potency was dominated by the PNU payload. adcreview.comnih.gov

Advanced Analytical Methodologies for Characterization of Modified Mmaf Conjugates

Structural Characterization

A comprehensive structural characterization of modified MMAF ADCs is fundamental to ensuring their safety and efficacy. This involves a multi-faceted approach employing various analytical techniques to probe the different structural attributes of the conjugate.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the detailed structural elucidation of this compound ADCs. It provides precise molecular weight information, enabling the confirmation of successful conjugation and the identification of different drug-loaded species.

Key Research Findings:

Intact Mass Analysis: ESI-TOF-MS (Electrospray Ionization Time-of-Flight Mass Spectrometry) can be used to analyze the intact ADC, revealing the distribution of species with varying numbers of conjugated MMAF molecules. nih.gov This allows for the determination of the average DAR and the assessment of product heterogeneity. tandfonline.com

Reduced Mass Analysis: Following reduction of the interchain disulfide bonds, LC-MS analysis of the light and heavy chains can confirm the location of the conjugation. nih.gov This method can indicate whether both chains have been modified. nih.gov

Peptide Mapping: After enzymatic digestion (e.g., with trypsin or Asp-N), LC-MS/MS analysis of the resulting peptides can pinpoint the exact amino acid residues where the this compound is attached. nih.gov This is crucial for verifying site-specific conjugation and ensuring that the conjugation does not occur in the complementarity-determining regions (CDRs), which could impact antigen binding. nih.gov For instance, in the characterization of a lysine-linked huN901-DM1 conjugate, peptide mapping identified 20 modified lysine (B10760008) residues on both the light and heavy chains. acs.org

Metabolite Identification: LC-TOF-MS/MS has also been employed to identify metabolites of MMAF in preclinical studies, providing insights into its biotransformation. nih.gov

MS Technique Application for this compound ADCs Information Obtained
ESI-TOF-MSIntact mass analysisAverage DAR, distribution of drug-loaded species. nih.gov
LC-MS (Reduced)Analysis of light and heavy chainsConfirmation of chain modification. nih.gov
LC-MS/MSPeptide mappingIdentification of specific conjugation sites. nih.gov
LC-TOF-MS/MSMetabolite analysisIdentification of MMAF metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of this compound ADCs, offering high-resolution separation of different ADC species.

Key Research Findings:

Reversed-Phase HPLC (RP-HPLC): RP-HPLC is widely used to assess the hydrophobicity and purity of ADCs. acs.org The conjugation of the hydrophobic MMAF molecule increases the retention time of the ADC on the column. acs.org This method can be applied to both intact and reduced ADCs to determine DAR. acs.orgtandfonline.com For instance, a study demonstrated the use of reduced RP-HPLC to determine the DAR of a site-specific ADC with MMAF conjugated to both the light and heavy chains, yielding a total DAR of 3.66. acs.org

Orthogonal Method: RP-HPLC is often used as an orthogonal method to MS to provide complementary data on DAR and ADC purity. acs.orgtandfonline.com Consistent results between RP-HPLC and LC-MS analyses lend higher confidence to the characterization data. acs.org

HPLC Mode Application for this compound ADCs Key Findings
Reversed-Phase (RP-HPLC)DAR determination, purity assessmentIncreased retention time with MMAF conjugation; applicable to both intact and reduced forms. acs.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) provides high-resolution separation of proteins based on their charge and size, making it a valuable tool for characterizing the charge heterogeneity of this compound ADCs.

Key Research Findings:

Charge Heterogeneity Analysis: Techniques like capillary zone electrophoresis (CZE) and imaged capillary isoelectric focusing (iCIEF) can resolve different charge variants of an ADC that may arise from modifications such as deamidation or the conjugation of charged linkers. bioanalysis-zone.com

Free Drug Analysis: CE with laser-induced fluorescence (LIF) detection has been utilized for the sensitive detection of free cytotoxic drugs. nih.gov

CE Technique Application for this compound ADCs Information Obtained
Capillary Zone Electrophoresis (CZE)Charge heterogeneity analysisSeparation of charge variants. bioanalysis-zone.com
Imaged Capillary Isoelectric Focusing (iCIEF)Charge heterogeneity analysisHigh-resolution separation of isoforms based on pI. bioanalysis-zone.com

UV/VIS Spectroscopy

UV/VIS spectroscopy is a straightforward and widely used method for determining the concentration of both the antibody and the conjugated drug, which is then used to calculate the average DAR. nih.gov

Key Research Findings:

DAR Calculation: This method relies on the distinct absorbance maxima of the protein (typically at 280 nm) and the drug. nih.gov By measuring the absorbance of the ADC at two different wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated. nih.govresearchgate.net

Limitations: The accuracy of this method can be affected by the overlap in absorbance spectra between the drug and the antibody, and by the presence of unconjugated, non-covalently bound drug, which can lead to an overestimation of the DAR. nih.govamericanpharmaceuticalreview.com Therefore, it is often used in conjunction with other techniques for verification. nih.gov

Drug-to-Antibody Ratio (DAR) Determination and Distribution

The DAR is a critical quality attribute of an ADC as it directly influences both its potency and its safety profile. nih.govnih.gov Determining not only the average DAR but also the distribution of different drug-loaded species is essential.

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and the distribution of drug-loaded species for ADCs with hydrophobic payloads like this compound. americanpharmaceuticalreview.comnih.govacs.org

Key Research Findings:

Non-Denaturing Conditions: A key advantage of HIC is that it is performed under non-denaturing conditions, preserving the native structure of the ADC during analysis. nih.govnih.gov

Average DAR Calculation: By integrating the peak areas of the separated species, the relative abundance of each can be determined, and a weighted average DAR can be calculated. nih.gov This method has been successfully applied to analyze MMAF-containing ADCs. americanpharmaceuticalreview.com

Method Optimization: The separation can be optimized by adjusting factors such as the type of HIC resin, the salt concentration in the mobile phase, and the use of organic modifiers to improve the elution of highly hydrophobic species. nih.govnih.gov

HIC Analysis of MMAF ADC Description
Principle Separation based on increasing hydrophobicity with each conjugated MMAF molecule. nih.gov
Output Chromatogram with distinct peaks for each DAR species (DAR0, DAR2, DAR4, etc.). nih.govamericanpharmaceuticalreview.com
Calculations Peak integration provides the relative distribution of species and allows for the calculation of the average DAR. nih.gov
Advantages Non-denaturing conditions, provides both average DAR and distribution information. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of this compound ADCs. springernature.com Its principle relies on the separation of molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. springernature.comcreative-proteomics.com This method is particularly adept at providing detailed information on the heterogeneity of the ADC, including the determination of the drug-to-antibody ratio (DAR). acs.org

RP-HPLC can be used to separate and quantify the different species within an ADC preparation, such as the unconjugated antibody (DAR0), and antibodies conjugated with varying numbers of drug molecules (e.g., DAR1, DAR2, etc.). acs.orgresearchgate.net For instance, in the characterization of a site-specific HC-F404-MMAF conjugate, RP-HPLC successfully resolved peaks corresponding to DAR0, DAR1, and DAR2, allowing for precise DAR determination. acs.orgresearchgate.net

A key advantage of RP-HPLC is its versatility. It can be applied to the analysis of both intact and reduced ADCs. acs.org Analysis of the reduced ADC, where the antibody is separated into its light and heavy chains, allows for the determination of the drug distribution between the chains. nih.gov

Stability Analysis of MMAF Conjugates

The stability of an ADC is a critical quality attribute that ensures the drug remains intact and potent until it reaches its target. imrpress.com Instability can lead to premature release of the cytotoxic payload, potentially causing off-target toxicity and reduced efficacy. Therefore, rigorous stability testing under various conditions is a fundamental aspect of ADC characterization.

In Vitro Stability in Biological Matrices

Assessing the stability of this compound conjugates in relevant biological matrices, such as plasma or serum, is crucial for predicting their in vivo behavior. nih.govresearchgate.net These studies typically involve incubating the ADC in the biological matrix at physiological temperature (37°C) over a period of time and monitoring for degradation and drug release. acs.org

Various analytical techniques are employed to analyze the stability of the ADC in these matrices. For example, LC-MS/MS can be used to quantify the amount of unconjugated MMAF released from the conjugate over time. acs.org Studies have shown that the linker connecting MMAF to the antibody plays a significant role in its stability. For instance, a maleimide-containing linker can undergo a retro-Michael reaction in plasma, leading to drug release. acs.org

The stability of MMAF itself in biological matrices is also an important consideration. Research has indicated that MMAF is relatively stable in plasma from various species, including human, monkey, rat, and mouse. acs.orgmdpi.com This intrinsic stability of the payload is a positive attribute for its use in ADCs.

Accelerated Stability Testing

Accelerated stability testing involves subjecting the ADC to stress conditions, such as elevated temperatures, to predict its long-term stability and shelf-life under normal storage conditions. This approach allows for a more rapid assessment of potential degradation pathways and can help in the selection of optimal formulation and storage conditions.

During accelerated stability studies, various analytical methods are used to monitor changes in the ADC's critical quality attributes. These can include changes in the DAR, an increase in aggregation, and the formation of fragments or other degradation products. Techniques like size-exclusion chromatography (SEC) are often employed to monitor the formation of high molecular weight aggregates. tandfonline.com

Monitoring Aggregation Propensity

Aggregation, the formation of high molecular weight species, is a common degradation pathway for protein-based therapeutics like ADCs and can negatively impact their efficacy and potentially induce an immunogenic response. lcms.czacs.org The conjugation of a hydrophobic payload like MMAF can increase the propensity for aggregation. lcms.cz Therefore, monitoring aggregation is a critical component of stability analysis.

Size-Exclusion Chromatography (SEC) is the primary technique used to quantify aggregates in ADC preparations. lcms.cztandfonline.com SEC separates molecules based on their size, allowing for the detection and quantification of monomers, dimers, and higher-order aggregates. tandfonline.com Studies have shown that factors such as the DAR and the specific antibody can influence the level of aggregation. acs.org For instance, investigating the physicochemical stability of an antibody before and after conjugation revealed changes in the levels of monomer, dimer, and high molecular weight species after thermal stress. tandfonline.com

Characterization of Unconjugated MMAF and its Metabolites

Understanding the fate of the unconjugated MMAF payload and its metabolites is essential for a comprehensive safety and efficacy assessment of the ADC. mdpi.com Once the ADC is internalized by the target cell and the linker is cleaved, the released MMAF exerts its cytotoxic effect. However, premature release in the circulation can lead to off-target toxicity. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of unconjugated MMAF and its metabolites in biological matrices. mdpi.commdpi.com A label-free LC-MS/MS method has been developed for the quantification of the Cys-Mc-MMAF metabolite in various tissue homogenates. mdpi.com

Metabolism studies, both in vitro using liver microsomes and in vivo, are conducted to identify the major metabolic pathways of MMAF. mdpi.com For MMAF, demethylation has been identified as a major metabolic pathway in vitro. mdpi.com Interestingly, in vivo studies in rats suggested that the high clearance of MMAF was more likely due to excretion rather than extensive metabolism. mdpi.com

Computational Modeling in Support of Characterization

Computational modeling has emerged as a valuable tool to supplement experimental characterization of ADCs, providing insights into their structure, dynamics, and interactions at an atomic level. itn.ptresearchgate.net These in silico approaches can aid in the optimization of ADC design and help predict their physicochemical properties. itn.pt

Computational models can also be used to analyze the transport and distribution of the released payload within a tumor, helping to understand the bystander effect. rsc.org For instance, simulations have been used to compare the tumor distribution of bystander and non-bystander payloads, such as MMAE and MMAF. rsc.org By providing a deeper understanding of the structure-activity relationships, computational modeling plays an increasingly important role in the rational design and characterization of next-generation this compound conjugates. itn.pt

Q & A

Q. What are the critical physicochemical properties of Modified MMAF that influence its efficacy in antibody-drug conjugates (ADCs)?

Methodological Answer:

  • Key Properties : Molecular weight (840.1 g/mol), solubility in aqueous buffers, stability under physiological pH, and linker compatibility .

  • Experimental Design :

    • Use HPLC and LC-MS to assess purity (>95%) and stability under simulated biological conditions (e.g., serum incubation at 37°C for 24–72 hours).
    • Evaluate hydrophobicity via logP measurements to predict aggregation tendencies in ADC formulations .
  • Data Table :

    PropertyValue/DescriptionMethod Used
    Molecular FormulaC₄₅H₇₃N₇O₈LC-MS, NMR
    Stability (pH 7.4, 37°C)>90% intact after 48 hoursHPLC with UV detection
    Solubility2–5 mg/mL in PBSTurbidimetry

Q. How do researchers validate the cytotoxic activity of this compound in in vitro cancer models?

Methodological Answer:

  • Assay Selection : Use cell viability assays (e.g., MTT, CellTiter-Glo) in cancer cell lines (e.g., HER2+ breast cancer, CD30+ lymphoma) with EC₅₀ values typically <1 nM .
  • Controls : Include unconjugated MMAF and linker-payload controls to isolate cytotoxicity contributions.
  • Data Contradictions : Address variability in cytotoxicity by normalizing to cell-surface antigen density (e.g., via flow cytometry) .

Advanced Research Questions

Q. What strategies optimize the conjugation efficiency of this compound to antibodies while minimizing heterogeneity?

Methodological Answer:

  • Conjugation Techniques :
    • Site-specific conjugation (e.g., engineered cysteine residues, glycan remodeling) to reduce heterogeneity.
    • Optimize drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) to ensure DAR of 3–4 .
  • Analytical Challenges :
    • Use SEC-HPLC to monitor aggregation and CE-SDS for antibody integrity post-conjugation.
    • Cross-validate with in vivo pharmacokinetic studies to correlate DAR with clearance rates .

Q. How can researchers resolve contradictions in in vivo efficacy data for MMAF-based ADCs across preclinical models?

Methodological Answer:

  • Model Variability :
    • Compare tumor regression in immunocompetent vs. immunodeficient mice to assess immune-modulatory effects.
    • Use orthotopic or patient-derived xenograft (PDX) models for clinically relevant pharmacokinetics .
  • Data Harmonization :
    • Apply meta-analysis frameworks to aggregate data from multiple studies, adjusting for variables like tumor volume measurement protocols and dosing schedules .

Q. What methodologies ensure reproducible synthesis and characterization of MMAF-containing ADCs for multicenter studies?

Methodological Answer:

  • Standardization :
    • Develop SOPs for conjugation, purification (e.g., tangential flow filtration), and QC testing (e.g., ELISA for antigen binding).
    • Share raw datasets (e.g., mass spectra, cytotoxicity curves) via FAIR-compliant repositories .
  • Collaborative Validation :
    • Use round-robin testing across labs to identify instrumentation biases (e.g., LC-MS calibration differences) .

Ethical and Methodological Compliance

Q. How should researchers address ethical considerations in preclinical ADC studies involving this compound?

Methodological Answer:

  • Animal Welfare : Adhere to ARRIVE guidelines for tumor burden monitoring and humane endpoints.
  • Data Transparency : Pre-register study protocols (e.g., on Open Science Framework) to mitigate publication bias .

Data Management and Interoperability

Q. What frameworks support interoperable data sharing for MMAF-related research across institutions?

Methodological Answer:

  • Database Integration : Use platforms like ResearchSpace or OMERO to standardize metadata (e.g., payload DAR, cell line identifiers) .
  • Metadata Standards : Follow ISA (Investigation, Study, Assay) models for cross-study data alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.